2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRORAWYCXIWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366426 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131773-23-4 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number: 131773-23-4
This technical guide provides a comprehensive overview of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Core Compound Properties
This compound is a yellow or brown crystalline powder.[1] It serves as a versatile building block in the synthesis of more complex molecules due to its reactive aldehyde group and the presence of a chlorine atom, which allows for further functionalization.[1]
| Property | Value | Reference |
| CAS Number | 131773-23-4 | [1][2] |
| Molecular Formula | C₈H₅ClN₂O | [1][2] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| Appearance | Yellow or brown crystalline powder | [1] |
| Purity | ≥ 99% | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the starting material would be 2-chloroimidazo[1,2-a]pyridine.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2-chloroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add 2-chloroimidazo[1,2-a]pyridine portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and neutralize with a saturated sodium carbonate (Na₂CO₃) solution.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Note: This is a generalized protocol and may require optimization for the specific substrate.
A potential synthetic workflow is outlined below:
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. Derivatives of this core have shown a wide range of therapeutic potential, including as anticancer, anti-inflammatory, and antiviral agents.
This compound is a crucial intermediate in the synthesis of these derivatives. The aldehyde functional group provides a handle for various chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Role as a Kinase Inhibitor Precursor
The imidazo[1,2-a]pyridine core is found in numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of several kinases, including:
-
PI3K (Phosphoinositide 3-kinase): Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the p110α isoform of PI3K.[3]
-
Aurora Kinases: The imidazo[1,2-a]pyrazine core, a related scaffold, has been utilized to develop potent inhibitors of Aurora kinases A and B.[4]
-
ALK (Anaplastic Lymphoma Kinase): A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have been synthesized and characterized as inhibitors of activin-like kinase 2 (ALK2).[5]
-
c-KIT: 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, showing potential for treating gastrointestinal stromal tumors.[6]
The synthesis of these complex kinase inhibitors often involves the modification of a pre-formed imidazo[1,2-a]pyridine core, where an intermediate like this compound can be a key starting point.
A generalized workflow for the development of imidazo[1,2-a]pyridine-based kinase inhibitors is depicted below:
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. This document outlines its chemical properties, synthesis, and significant role as a building block for novel therapeutic agents. It is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Compound Properties
This compound is a versatile chemical intermediate.[1] Its unique imidazole ring structure, combined with a chlorinated pyridine component, enhances its reactivity and makes it a valuable scaffold in the synthesis of bioactive molecules.[1] The molecular and physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [2] |
| Molecular Weight | 180.59 g/mol | [2] |
| CAS Number | 131773-23-4 | [2] |
| Appearance | Yellow or brown crystalline powder | Chem-Impex |
| Topological Polar Surface Area | 34.37 Ų | [3] |
| LogP (calculated) | 1.8002 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[4][5]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol describes a general method for the formylation of 2-chloroimidazo[1,2-a]pyridine to yield the target compound.
Materials:
-
2-Chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-chloroimidazo[1,2-a]pyridine in anhydrous DMF.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will occur in situ.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
The aldehyde functionality of the title compound is a key reactive site for further molecular elaboration. A common and powerful reaction is the Claisen-Schmidt condensation, which is used to form α,β-unsaturated ketones (chalcones).[6]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the synthesis of a propenone derivative from this compound and an acetophenone.
Materials:
-
This compound
-
A substituted or unsubstituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve this compound and the chosen acetophenone in ethanol in a flask.
-
To this stirred solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid solution (e.g., acetic acid).
-
Filter the resulting solid, wash it with cold water, and then with a cold ethanol/water mixture.
-
Dry the solid product. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure propenone derivative.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous commercial drugs and compounds in clinical evaluation.[1] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.
This compound serves as a crucial starting material for the synthesis of these derivatives. It is particularly valuable in the development of drugs targeting neurological disorders and for creating novel anticancer agents.[1] For example, the imidazo[1,2-a]pyridine core has been used to develop covalent inhibitors targeting the KRAS G12C mutation, a key driver in several cancers.[7]
The general workflow for leveraging this compound in a drug discovery program is outlined below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
IUPAC Name: 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a key intermediate in the development of novel pharmaceuticals.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| CAS Number | 131773-23-4 |
| Appearance | Solid |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C=N2)C=O |
| InChI Key | KIMZVDLDHKECSU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the starting material is 2-chloroimidazo[1,2-a]pyridine.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from the general procedure for the Vilsmeier-Haack formylation of related heterocyclic compounds.
Materials:
-
2-Chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The molar ratio of DMF to POCl₃ should be approximately 1:1. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve 2-chloroimidazo[1,2-a]pyridine in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 2-chloroimidazo[1,2-a]pyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Potential Therapeutic Applications and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] While specific quantitative biological data for this compound is not extensively available in the public domain, its role as a key synthetic intermediate suggests its importance in the development of more complex, biologically active molecules.[3]
Research on related imidazo[1,2-a]pyridine derivatives provides strong indications of the potential signaling pathways that molecules derived from this compound might modulate. A notable example is the investigation of a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, which has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[4][5]
The STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are key transcription factors that play crucial roles in inflammation and cancer.[6] The crosstalk between these two pathways is a critical element in tumorigenesis.
The diagram below illustrates the general mechanism of the STAT3/NF-κB signaling pathway and the potential points of intervention for imidazo[1,2-a]pyridine derivatives.
Caption: STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Modulation
The following is a general protocol for assessing the impact of a compound, such as a derivative of this compound, on the NF-κB signaling pathway.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MDA-MB-231 or SKOV3) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a designated time (e.g., 30 minutes). Include appropriate controls (untreated, vehicle-treated, and activator-only treated cells).
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.
Western Blotting:
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα) overnight at 4 °C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a gel documentation system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: A generalized workflow for Western blot analysis.
Quantitative Data on Related Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cell Line | Activity | IC₅₀ (µM) |
| 3-amino-2-aryl-imidazo[1,2-a]pyridine derivative (4h) | MCF-7 (Breast Cancer) | Anticancer | 1-5.5 |
| 3-amino-2-aryl-imidazo[1,2-a]pyridine derivative (4h) | PANC-1 (Pancreatic Cancer) | Anticancer | 1-5.5 |
| 3-amino-2-aryl-imidazo[1,2-a]pyridine derivative (4h) | HCT-116 (Colon Cancer) | Anticancer | 1-5.5 |
| 3-amino-2-aryl-imidazo[1,2-a]pyridine derivative (4h) | HT-29 (Colon Cancer) | Anticancer | 1-5.5 |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast Cancer) | Anticancer | 45 |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast Cancer) | Anticancer | 47.7 |
| Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 (Breast Cancer) | Anticancer | 79.6 |
| Novel Imidazo[1,2-a]pyridine (MIA) | MDA-MB-231 (Breast Cancer) | Anti-inflammatory | >30 |
| Novel Imidazo[1,2-a]pyridine (MIA) | SKOV3 (Ovarian Cancer) | Anti-inflammatory | >40 |
Conclusion
This compound is a valuable building block in medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction provides a versatile starting point for the creation of a diverse library of more complex molecules. Based on the biological activities of related imidazo[1,2-a]pyridine derivatives, compounds synthesized from this intermediate hold significant promise as potential therapeutic agents, particularly in the areas of oncology and inflammatory diseases, likely through the modulation of key signaling pathways such as STAT3 and NF-κB. Further research is warranted to synthesize and evaluate the biological activity of novel derivatives of this compound to fully explore their therapeutic potential.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 6. ijpcbs.com [ijpcbs.com]
The Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of novel therapeutics and other functional organic molecules. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.
Introduction
This compound is a versatile heterocyclic compound featuring a fused imidazole and pyridine ring system. The presence of the chloro and carbaldehyde functionalities at the 2- and 3-positions, respectively, makes it a valuable building block for further chemical modifications. Its derivatives are of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine core in a variety of biologically active compounds. The discovery and optimization of its synthesis are crucial for enabling the exploration of this chemical space for drug discovery and materials science.
Core Synthesis Pathway: Vilsmeier-Haack Formylation
The most direct and widely reported method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the substrate is 2-chloroimidazo[1,2-a]pyridine. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The discovery of this specific application of the Vilsmeier-Haack reaction for the synthesis of this compound has been described in recent chemical literature, with a notable mention in a 2023 review article discussing the work of Tasneem et al. from 2022.[1][2][3] This method is highlighted for its efficiency and high yield.
Experimental Protocols
Synthesis of the Precursor: 2-Chloroimidazo[1,2-a]pyridine
The starting material for the Vilsmeier-Haack formylation is 2-chloroimidazo[1,2-a]pyridine. This precursor can be synthesized through the cyclization of 2-aminopyridine with a suitable two-carbon synthon. A common method involves the reaction of 2-aminopyridine with chloroacetaldehyde.
Experimental Workflow:
Detailed Protocol:
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (typically 40-50 wt. %, 1.1-1.5 equivalents) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a base, such as sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford 2-chloroimidazo[1,2-a]pyridine.
Vilsmeier-Haack Formylation of 2-Chloroimidazo[1,2-a]pyridine
This protocol is based on the conditions reported for the formylation of similar heterocyclic systems.
Detailed Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 2-chloroimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 70-90 °C.
-
Maintain the reaction at this temperature for several hours (e.g., 5 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.
| Parameter | Value | Reference |
| Starting Material | 2-Chloroimidazo[1,2-a]pyridine | - |
| Reagents | POCl₃, DMF | [1] |
| Reaction Temperature | 70-90 °C | |
| Reaction Time | ~5 hours | [1] |
| Reported Yield | Good to Excellent | [2] |
| Molecular Formula | C₈H₅ClN₂O | - |
| Molecular Weight | 180.59 g/mol | - |
Note: "Good to Excellent" yields typically imply a range of 70-95% or higher, but the specific value from the primary literature by Tasneem et al. should be consulted for precise figures.
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient method for the synthesis of this compound from its corresponding 2-chloro precursor. The operational simplicity and high yields make this a preferred route for accessing this valuable synthetic intermediate. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this synthesis in a laboratory setting, thereby supporting further research and development in medicinal chemistry and related fields.
References
- 1. One-pot Vilsmeier reagent-mediated multicomponent reaction: A direct synthesis of oxazolones and Erlenmeyer azlactones from carboxylic acids [comptes-rendus.academie-sciences.fr]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (C₈H₅ClN₂O), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles its known properties and presents spectroscopic data from closely related analogs to offer a predictive profile.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 131773-23-4 | [1] |
| Molecular Formula | C₈H₅ClN₂O | [1][3] |
| Molecular Weight | 180.59 g/mol | [1] |
Predicted and Analog-Derived Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show characteristic signals for the aldehyde proton and the protons on the fused pyridine ring system. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and aldehyde groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CHO | 9.9 - 10.1 | Singlet (s) | - | The aldehyde proton is expected to be highly deshielded. For example, the aldehyde proton in 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde appears at 10.03 ppm.[4] |
| H-5 | ~9.5 | Doublet (d) | ~7.0 | This proton, being ortho to the bridgehead nitrogen, is typically the most downfield of the ring protons. |
| H-8 | ~7.8 | Doublet (d) | ~9.0 | |
| H-7 | ~7.5 | Triplet (t) | ~7.0 | |
| H-6 | ~7.0 | Triplet (t) | ~7.0 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals corresponding to the fused heterocyclic rings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (CHO) | 179 - 185 | The aldehyde carbonyl carbon is typically observed in this region. For instance, the carbonyl carbon in 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is at 179.6 ppm.[4] |
| C-2 | 145 - 150 | The chlorine substituent will influence the chemical shift of this carbon. |
| C-3 | 120 - 125 | The position of the aldehyde group. |
| C-5 | 128 - 132 | |
| C-6 | 115 - 120 | |
| C-7 | 125 - 130 | |
| C-8 | 117 - 122 | |
| C-8a (bridgehead) | 140 - 145 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl group and the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2850 - 2750 | Medium | C-H stretching (aldehyde) |
| 1680 - 1660 | Strong | C=O stretching (aldehyde) |
| 1630 - 1580 | Medium | C=C and C=N stretching (imidazo[1,2-a]pyridine ring) |
| 800 - 700 | Strong | C-Cl stretching |
Mass Spectrometry (Predicted)
The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 180 / 182 | Molecular ion (M⁺) and its isotope peak (M+2) due to the presence of Chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio). |
| 151 / 153 | Loss of the -CHO group ([M-29]⁺). |
| 116 | Loss of chlorine from the [M-CHO]⁺ fragment. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 3-formyl-imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction.[5] The following is a plausible protocol for the target compound, adapted from the synthesis of similar structures.
Materials:
-
2-chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF, ~2-3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~2-3 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Portionwise, add 2-chloroimidazo[1,2-a]pyridine (1 equivalent) to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to approximately 100 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully neutralize it with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the product with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Instrumentation:
-
NMR: A 400 MHz or 500 MHz spectrometer.
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: An instrument capable of electron ionization (EI) or electrospray ionization (ESI).
Sample Preparation:
-
NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: The sample can be analyzed as a KBr pellet or a thin film.
-
Mass Spectrometry: Dissolve the sample in a suitable volatile solvent like methanol or acetonitrile for ESI, or introduce it directly for EI.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
An In-depth Technical Guide to the NMR Analysis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] Due to the absence of publicly available experimental NMR spectra for this specific compound, this document presents a comprehensive analysis based on data from structurally analogous compounds. The provided data and protocols are intended to guide researchers in the synthesis, purification, and structural elucidation of this molecule and its derivatives.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of similar substituted imidazo[1,2-a]pyridine-3-carbaldehydes. The chemical shifts are referenced to tetramethylsilane (TMS) and are expected in a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 9.60 | d | ~ 7.0 |
| H-6 | ~ 7.20 | t | ~ 7.0 |
| H-7 | ~ 7.60 | t | ~ 7.5 |
| H-8 | ~ 7.80 | d | ~ 9.0 |
| CHO | ~ 10.10 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 145.0 |
| C-3 | ~ 120.0 |
| C-5 | ~ 129.0 |
| C-6 | ~ 116.0 |
| C-7 | ~ 132.0 |
| C-8 | ~ 118.0 |
| C-8a | ~ 148.0 |
| CHO | ~ 185.0 |
Experimental Protocols
A plausible synthetic route for this compound is the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine. This method is a widely used and effective way to introduce a formyl group onto electron-rich heterocyclic systems.
Synthesis of this compound via Vilsmeier-Haack Reaction:
-
Preparation of the Vilsmeier Reagent: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloroimidazo[1,2-a]pyridine in DMF and add it portionwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate (Na₂CO₃) solution until it reaches a pH of 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans will be required.
Visualizations
Logical Relationship of the Imidazo[1,2-a]pyridine Core
Caption: Core structure and significance.
Experimental Workflow for Synthesis and Analysis
Caption: Synthesis and NMR analysis workflow.
References
In-depth Technical Guide on the Crystal Structure of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
A comprehensive analysis of the crystallographic data and experimental protocols for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde remains unavailable in publicly accessible databases and scientific literature.
Despite extensive searches for the crystal structure of this compound, no specific crystallographic information file (CIF) or detailed structural elucidation has been found. Chemical databases and suppliers confirm the existence and basic properties of the compound, such as its molecular formula (C₈H₅ClN₂O) and CAS number (131773-23-4). However, the critical data required for an in-depth technical guide, including unit cell dimensions, bond lengths, bond angles, and torsion angles, have not been publicly reported.
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The synthesis of this class of compounds is well-documented in the chemical literature. Typically, these syntheses involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, a plausible synthetic route would involve the reaction of 2-aminopyridine with a suitable chlorinated 3-carbon aldehyde synthon.
While the crystal structures of several related imidazo[1,2-a]pyridine derivatives have been determined and are available in crystallographic databases, these do not provide the specific structural details for the 2-chloro-3-carbaldehyde substituted variant. These related structures, such as those of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and various other substituted analogs, offer insights into the general conformational properties and packing motifs of the imidazo[1,2-a]pyridine ring system. However, direct extrapolation of these data to the title compound would be speculative.
For researchers and drug development professionals interested in the precise three-dimensional structure of this compound, experimental determination via single-crystal X-ray diffraction would be necessary. A general workflow for such a determination is outlined below.
General Experimental Workflow for Crystal Structure Determination
This section outlines a typical experimental procedure for obtaining the crystal structure of a small organic molecule like this compound.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Due to the absence of specific crystallographic data for this compound, the presentation of quantitative data tables and detailed experimental protocols for this particular compound is not possible at this time. The scientific community would benefit from the experimental determination and publication of this crystal structure to further understand the structure-activity relationships of this class of compounds.
The Synthetic Versatility of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Reactivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a particularly versatile building block. The presence of three distinct reactive sites—the electrophilic aldehyde, the chloro-substituted C2 position amenable to cross-coupling and nucleophilic substitution, and the imidazo[1,2-a]pyridine core itself—provides a rich platform for the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine. This reaction introduces a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Vilsmeier-Haack Formylation
To a solution of 2-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 70 °C and stirred for 5 hours. After completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate and the precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound in excellent yield (typically >90%).[1]
Reactivity Profile
The reactivity of this compound can be broadly categorized based on the reactive site involved: reactions at the aldehyde group, and reactions at the C2-chloro position.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of transformations, including condensation reactions, olefination, reduction, and oxidation.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds in the presence of a weak base to yield α,β-unsaturated products.
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between the aldehyde and a ketone to form an α,β-unsaturated ketone.
Table 1: Condensation Reactions of this compound
| Reaction Type | Active Methylene/Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | Reflux | 12 | 76 |
| Claisen-Schmidt | Acetophenone | NaOH | Ethanol | RT | 8 | ~70-80 |
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol (15 volumes) is refluxed for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired product.
The Wittig reaction provides a means to convert the aldehyde into an alkene. While specific examples with this compound are not extensively documented in the literature, a general protocol can be adapted.
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride is added at 0 °C. The mixture is stirred at room temperature for 1 hour to generate the ylide. The solution is then cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
The aldehyde group can be readily reduced to a primary alcohol using mild reducing agents like sodium borohydride.
To a solution of this compound (1.0 eq) in methanol, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography to yield (2-chloroimidazo[1,2-a]pyridin-3-yl)methanol.
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.
A solution of this compound (1.0 eq) in a suitable solvent is treated with an oxidizing agent such as potassium permanganate or Jones reagent. The reaction conditions (temperature, time) will depend on the chosen oxidant. After the reaction is complete, the mixture is worked up accordingly to isolate the carboxylic acid. For example, with KMnO₄, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
Reactions at the C2-Chloro Position
The chlorine atom at the C2 position is susceptible to displacement through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction couples the chloro-substituted scaffold with boronic acids or their esters to form C-C bonds.
Sonogashira Coupling: This reaction forms a C-C bond between the C2 position and a terminal alkyne.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloro-substituted scaffold with an amine.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene/H₂O | 80-110 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | RT-80 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80-120 |
A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Medicinal Chemistry
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The imidazo[1,2-a]pyridine core is a known pharmacophore, and the ability to introduce various substituents at the C2 and C3 positions allows for the fine-tuning of pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its three distinct reactive sites offer a multitude of possibilities for chemical transformations, enabling the construction of complex molecular architectures. This guide provides a foundational understanding of its reactivity, supported by experimental protocols and data, to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.
References
An In-depth Technical Guide on the Stability and Storage of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. While specific quantitative stability data under various stress conditions are not extensively available in public literature, this document consolidates available information from chemical suppliers and outlines a detailed experimental protocol for conducting stability studies. This guide is intended to assist researchers in maintaining the integrity of the compound and in developing stability-indicating analytical methods.
Core Concepts: Stability and Storage
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, including its reactivity and stability, make it a valuable building block in medicinal chemistry for developing novel therapeutic agents.[1] Proper storage and handling are crucial to ensure its chemical integrity for research and development purposes.
Recommended Storage Conditions
To prevent degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions from various chemical suppliers.
| Parameter | Recommended Conditions | Source(s) |
| Temperature | 2-8°C or 0-8°C. One supplier recommends -20°C for long-term storage. | Chem-Impex[1], ChemShuttle, Sigma-Aldrich, ChemScene[2] |
| Atmosphere | Store under an inert gas. | Sigma-Aldrich |
| Container | Keep container tightly closed. | Sigma-Aldrich |
| Environment | Store in a well-ventilated place. Keep cool. | Sigma-Aldrich |
| Moisture | Store away from moisture. | ChemScene[2] |
Stability Profile
Currently, there is a lack of publicly available quantitative data from forced degradation studies on this compound. Such studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods. The following sections outline a general protocol for conducting these studies.
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent that allows for the identification of degradation products and the validation of an analytical method.
4.1. Objective
To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature and humidity controlled oven
-
pH meter
4.3. Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
4.4. Methodologies
4.4.1. Hydrolytic Degradation
-
Acidic Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for a specified period. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Reflux the sample solution in water at 80°C for a specified period.
4.4.2. Oxidative Degradation
-
Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
4.4.3. Photolytic Degradation
-
Expose the solid compound and its solution to a light source with a combined UV and visible output, as per ICH Q1B guidelines.
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
4.4.4. Thermal Degradation
-
Expose the solid compound to dry heat (e.g., 60°C, 80°C) in a calibrated oven.
-
Expose the solid compound to elevated temperature and humidity (e.g., 40°C / 75% RH).
4.5. Data Presentation and Analysis The results of the forced degradation studies should be presented in a tabular format, detailing the stress condition, duration, percentage of parent compound remaining, and the formation of any degradation products.
| Stress Condition | Duration | % Parent Compound Remaining | % Degradation Products | Observations |
| 0.1 N HCl (80°C) | 24 hours | |||
| 0.1 N NaOH (80°C) | 24 hours | |||
| Water (80°C) | 24 hours | |||
| 3% H₂O₂ (RT) | 24 hours | |||
| Photolytic (ICH Q1B) | ||||
| Thermal (80°C, dry) | 48 hours | |||
| Thermal (40°C/75% RH) | 48 hours |
Synthesis Workflow
While multiple synthetic routes exist for imidazo[1,2-a]pyridine derivatives, a common method for the introduction of the carbaldehyde group at the 3-position is the Vilsmeier-Haack reaction.[3] The following diagram illustrates a plausible synthetic workflow for this compound.
Caption: Plausible Synthesis Workflow.
Signaling Pathways
There is currently no specific information available in the public domain detailing the signaling pathways in which this compound is directly involved. However, imidazo[1,2-a]pyridine derivatives are known to be investigated as covalent anticancer agents and for targeting neurological disorders, suggesting potential interactions with various cellular signaling pathways.[1][4]
Conclusion
References
An In-Depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including the fused imidazopyridine core and the reactive aldehyde and chloro functionalities, make it a valuable scaffold for the synthesis of diverse molecular entities with a wide range of biological activities. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, spectroscopic characterization, and therapeutic applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field of drug discovery and development.
Introduction
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, being a core component of several marketed drugs. The introduction of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position of this scaffold yields this compound, a highly reactive and versatile intermediate. This compound serves as a key starting material for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, fungal infections, and neurological disorders.[1] The presence of the chloro and aldehyde groups provides opportunities for a variety of chemical transformations, allowing for the generation of extensive compound libraries for biological screening.
Synthesis and Spectroscopic Properties
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.
General Synthesis Workflow
The synthesis typically proceeds via the formylation of a 2-chloroimidazo[1,2-a]pyridine precursor.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: Vilsmeier-Haack Synthesis
A detailed experimental protocol for the synthesis of this compound from 2-chloroimidazo[1,2-a]pyridine is as follows[2]:
Materials:
-
2-Chloroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloroimidazo[1,2-a]pyridine in DMF, phosphorus oxychloride is added dropwise at 0 °C.
-
The reaction mixture is then heated to 70 °C and stirred for 5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to afford the final product in excellent yield.
Spectroscopic Data
The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques. Representative data is summarized in the table below.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| This compound | 10.10 (s, 1H, CHO), 9.80-9.76 (m, 1H, Ar-H), 7.86 (d, J=4.2 Hz, 1H, Ar-H), 7.84 (d, J=2.2 Hz, 1H, Ar-H), 7.78 (d, J=8.9 Hz, 1H, Ar-H), 7.60 (d, J=2.1 Hz, 1H, Ar-H), 7.59-7.54 (m, 3H, Ar-H)[3] | 179.75, 158.40, 146.02, 131.97, 131.58, 130.09, 129.77, 129.01, 126.78, 123.54, 120.84, 117.67[3] | 180.59 (M+) |
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of compounds synthesized from this core structure. A key mechanism of action identified for some of these derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a complex cascade of intracellular signaling proteins. Its inhibition by imidazo[1,2-a]pyridine derivatives can lead to the suppression of tumor growth and induction of apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
The following table summarizes the in vitro cytotoxic activity of representative derivatives against various cancer cell lines.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 5.2 | [3] |
| Derivative B | Colon (HCT116) | 2.8 | [3] |
| Derivative C | Lung (A549) | 7.1 | [3] |
Antifungal Activity
Derivatives of this compound have also shown promising activity against pathogenic fungi, particularly Candida albicans. The mechanism of action is often associated with the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.
While the exact mechanism for many derivatives is still under investigation, it is hypothesized that these compounds may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.
References
- 1. google.com [google.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Methodological & Application
Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This versatile scaffold is a subject of interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including potential applications in oncology and inflammatory diseases.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. The fusion of an imidazole ring with a pyridine ring creates a privileged scaffold that is present in several marketed drugs. The introduction of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine core provides valuable handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of new chemical entities. Derivatives of this compound have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the STAT3/NF-κB pathway.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by targeted functionalization. A common and effective strategy involves a three-step sequence:
-
Synthesis of Imidazo[1,2-a]pyridin-2-one: The initial step involves the cyclization of 2-aminopyridine with an appropriate C2-synthon to form the imidazo[1,2-a]pyridin-2-one intermediate.
-
Chlorination of Imidazo[1,2-a]pyridin-2-one: The hydroxyl group at the 2-position is then converted to a chlorine atom using a suitable chlorinating agent, yielding 2-chloroimidazo[1,2-a]pyridine.
-
Vilsmeier-Haack Formylation: The final step is the regioselective introduction of a carbaldehyde group at the 3-position of the 2-chloroimidazo[1,2-a]pyridine core via the Vilsmeier-Haack reaction.
This synthetic route offers a reliable method for obtaining the target compound in good yields.
Experimental Protocols
Step 1: Synthesis of Imidazo[1,2-a]pyridin-2-one
This procedure outlines the synthesis of the imidazo[1,2-a]pyridin-2-one core structure from 2-aminopyridine and ethyl 2-chloroacetoacetate.
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add 2-aminopyridine.
-
Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of diethyl ether.
-
Dry the crude product under vacuum to obtain imidazo[1,2-a]pyridin-2-one.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of 2-Chloroimidazo[1,2-a]pyridine
This protocol describes the chlorination of imidazo[1,2-a]pyridin-2-one using phosphorus oxychloride.
Materials:
-
Imidazo[1,2-a]pyridin-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or other suitable high-boiling solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a fume hood, suspend imidazo[1,2-a]pyridin-2-one in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of DMF.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-chloroimidazo[1,2-a]pyridine.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 3: Synthesis of this compound
This final step involves the formylation of 2-chloroimidazo[1,2-a]pyridine using the Vilsmeier-Haack reagent.
Materials:
-
2-Chloroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a fume hood, cool a flask containing DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with stirring to form the Vilsmeier reagent. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloroimidazo[1,2-a]pyridine in a minimal amount of DMF to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 70 °C and stir for 5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following tables summarize the expected physical and spectroscopic data for the key compounds in the synthetic pathway. Note that yields are indicative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Typical Yield (%) |
| Imidazo[1,2-a]pyridin-2-one | C₇H₆N₂O | 134.14 | Off-white to pale yellow solid | ~215-220 | 60-70 |
| 2-Chloroimidazo[1,2-a]pyridine | C₇H₅ClN₂ | 152.58 | White to off-white solid | ~68-72 | 70-80 |
| This compound | C₈H₅ClN₂O | 180.59 | Pale yellow to yellow solid | ~145-150 | 80-90 |
Spectroscopic Data:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Imidazo[1,2-a]pyridin-2-one | δ 7.5-6.5 (m, 4H, Ar-H), 6.2 (s, 1H, H-3), 10.5 (br s, 1H, NH) | δ 165 (C=O), 145-110 (Ar-C), 100 (C-3) | 3300-3100 (N-H), 1680 (C=O), 1640, 1580 |
| 2-Chloroimidazo[1,2-a]pyridine | δ 8.1 (d, 1H), 7.5 (d, 1H), 7.2 (s, 1H), 7.1 (t, 1H), 6.8 (t, 1H) | δ 145.0, 142.5, 125.0, 123.5, 117.0, 112.5, 108.0 | 3100-3000 (C-H), 1640, 1520, 1050 (C-Cl) |
| This compound | δ 10.1 (s, 1H, CHO), 9.2 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.1 (t, 1H) | δ 185.0 (CHO), 148.0, 145.0, 130.0, 128.0, 120.0, 118.0, 115.0 | 2850, 2750 (C-H aldehyde), 1680 (C=O), 1630, 1540 |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the three-step synthesis of this compound.
Caption: Synthetic route to this compound.
Relevant Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine have been shown to modulate the STAT3/NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival. Inhibition of this pathway is a promising strategy for the development of anti-cancer and anti-inflammatory agents.
Caption: Inhibition of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.[1][2]
Applications and Future Directions
This compound serves as a crucial building block for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of the aldehyde and chloro functionalities allows for a variety of chemical transformations, including but not limited to:
-
Reductive amination to introduce diverse amine functionalities.
-
Wittig and related olefination reactions to extend the carbon framework.
-
Oxidation to the corresponding carboxylic acid.
-
Nucleophilic aromatic substitution of the chlorine atom.
These modifications can be utilized to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. The inhibition of the STAT3/NF-κB pathway by derivatives of this scaffold suggests their potential as anti-cancer and anti-inflammatory agents. Future research in this area will likely focus on the synthesis and biological evaluation of novel derivatives, elucidation of their precise mechanisms of action, and preclinical development of promising lead compounds.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its unique chemical architecture, featuring a fused imidazole and pyridine ring system with strategically placed chloro and formyl groups, makes it an attractive building block in medicinal chemistry and materials science. The Vilsmeier-Haack reaction provides an efficient and direct method for the formylation of electron-rich heterocyclic systems, including the imidazo[1,2-a]pyridine core, to produce this valuable aldehyde. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.
Applications
This compound is a key precursor in the development of novel therapeutic agents and functional materials.[1] Its applications span several key areas of research:
-
Pharmaceutical Development: This compound is extensively used as a starting material for the synthesis of pharmaceuticals.[1] Derivatives have shown potential in the treatment of neurological disorders, cancer, and infectious diseases.[1] The aldehyde functionality allows for a variety of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships.
-
Biochemical Research: It is employed in the investigation of enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways and the mechanism of action of drugs.[1]
-
Agrochemicals: The imidazo[1,2-a]pyridine scaffold is also found in novel pesticides and herbicides.[1]
-
Materials Science: The unique electronic and structural properties of this molecule make it a valuable component in the design of advanced polymers and coatings.[1]
Vilsmeier-Haack Reaction: An Overview
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then attacks the electron-rich ring to introduce a formyl group after hydrolysis.
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the workup step yields the final aldehyde product.
Experimental Protocol
The following protocol is based on the successful synthesis of this compound as reported in the literature.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chloroimidazo[1,2-a]pyridine | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
| Round-bottom flask | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Condenser | - | VWR |
| Heating mantle with temperature control | - | VWR |
| Separatory funnel | - | VWR |
| Rotary evaporator | - | Buchi |
Procedure
-
Preparation of the Vilsmeier Reagent: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent is formed in situ.
-
Reaction with the Substrate: To the freshly prepared Vilsmeier reagent, add 2-Chloroimidazo[1,2-a]pyridine portion-wise while maintaining the temperature at 0°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to 70°C and maintain this temperature for 5 hours with continuous stirring.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM). Repeat the extraction process three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Expected Results
The synthesis of this compound from 2-chloroimidazo[1,2-a]pyridine using the Vilsmeier-Haack reagent has been reported to proceed in excellent yield.[4]
| Product | Starting Material | Reagents | Temp. | Time | Yield |
| This compound | 2-Chloroimidazo[1,2-a]pyridine | DMF, POCl₃ | 70°C | 5 h | Excellent |
Characterization Data:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
CAS Number: 131773-23-4[5]
-
Molecular Formula: C₈H₅ClN₂O[5]
-
Molecular Weight: 180.59 g/mol [5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the aldehyde proton.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent.
-
Always perform the reaction in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. scbt.com [scbt.com]
Application Notes and Protocols for the Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available starting materials.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The presence of a chlorine atom at the 2-position and a reactive carbaldehyde group at the 3-position provides versatile handles for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.
The synthetic route detailed herein involves the initial acylation of 2-aminopyridine to form an N-pyridinylacetamide intermediate, followed by a Vilsmeier-Haack reaction, which accomplishes both cyclization and formylation in a single step to yield the target compound.
Synthesis Overview
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide. This step involves the acylation of 2-aminopyridine with chloroacetyl chloride.
-
Step 2: Vilsmeier-Haack Cyclization and Formylation. The intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, undergoes an intramolecular cyclization and formylation reaction using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide
| Parameter | Value | Reference |
| Starting Materials | 2-Aminopyridine, Chloroacetyl chloride | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 5 minutes | [1] |
| Reaction Type | Microwave Irradiation | [1] |
| Yield | 97% | [1] |
Table 2: Vilsmeier-Haack Cyclization and Formylation
| Parameter | Value (Representative) | Reference |
| Starting Material | 2-Chloro-N-(pyridin-2-yl)acetamide | |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | |
| Molar Ratio (POCl₃:Substrate) | ~ 5 equivalents | [2] |
| Reaction Temperature | 80 - 90 °C | [3] |
| Reaction Time | 4 - 6 hours | [3] |
| Yield | Good to Moderate (Estimated) |
Note: The parameters for the Vilsmeier-Haack reaction are based on analogous cyclizations of N-arylacetamides. Optimization may be required for this specific substrate.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide
Materials:
-
2-Aminopyridine
-
Chloroacetyl chloride
-
1,2-Dichloroethane
-
Saturated aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Acetonitrile (for recrystallization)
-
50 mL glass vessel suitable for microwave synthesis
-
Microwave reactor
-
Rotary evaporator
Procedure: [1]
-
In a 50 mL glass vessel, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.
-
Slowly add chloroacetyl chloride dropwise to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 80 °C with a power of 300 W.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.
-
Extract the aqueous layer twice with 1,2-dichloroethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield 4.9 g (97%) of 2-chloro-N-(pyridin-2-yl)acetamide as a pink solid.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-Chloro-N-(pyridin-2-yl)acetamide
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Heating mantle
Procedure (Representative): [3]
-
In a round-bottom flask, add the starting material, 2-chloro-N-(pyridin-2-yl)acetamide.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, approximately 5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the product from the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and applications of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile building block in medicinal chemistry and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, particularly those with pharmaceutical applications.[1] Its unique electronic and structural features, including the presence of a reactive aldehyde group and a chloro substituent on the privileged imidazo[1,2-a]pyridine scaffold, make it a valuable precursor for various chemical transformations. This document details its synthesis via the Vilsmeier-Haack reaction and its application in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine. This reaction introduces a formyl group onto the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Reaction Mechanism: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich aromatic ring. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde.
References
One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Their versatile scaffold makes them a privileged structure in drug discovery. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of imidazo[1,2-a]pyridine derivatives, focusing on modern, efficient, and environmentally benign methodologies.
Application Notes
One-pot syntheses of imidazo[1,2-a]pyridines offer significant advantages over traditional multi-step methods by reducing reaction times, minimizing waste, and simplifying purification processes. These streamlined approaches enhance overall efficiency, a critical factor in high-throughput screening and lead optimization for drug development.
Several key synthetic strategies have emerged for the one-pot construction of the imidazo[1,2-a]pyridine core:
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction (3CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4] It is a highly convergent and atom-economical method for generating diverse 3-aminoimidazo[1,2-a]pyridine derivatives. The reaction can be catalyzed by various Lewis acids, and microwave assistance can further accelerate the process.[1]
-
Reaction of 2-Aminopyridines with α-Haloketones: A classic and reliable method involves the condensation of a 2-aminopyridine with an α-haloketone.[5][6] Modern variations of this reaction can be performed under catalyst-free and solvent-free conditions, or with microwave irradiation to enhance reaction rates and yields.[5][7]
-
Multicomponent Reactions with Alkynes and Aldehydes: Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide a direct route to various imidazo[1,2-a]pyridine derivatives.[5]
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines.[7] This technique is applicable to various reaction types, including those involving α-haloketones and multicomponent reactions. A notable green chemistry approach utilizes lemon juice as a natural acidic catalyst and solvent under microwave irradiation.[7]
The choice of synthetic route can be tailored based on the desired substitution pattern on the imidazo[1,2-a]pyridine core and the availability of starting materials. The following sections provide detailed quantitative data and experimental protocols for selected one-pot syntheses.
Data Presentation
Table 1: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | - | - | - | - | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | - | - | - | - | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | - | - | - | - | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | - | - | - | - | 80 |
Data sourced from reference[4]. Conditions for entries 1-4 were not specified in the provided abstract.
Table 2: Iodine-Catalyzed Three-Component Condensation
| Entry | 2-Aminopyridine | Aryl Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Aminopyridine | Various | tert-Butyl isocyanide | Iodine | - | RT | Good |
Data sourced from reference[8]. Specific yields for individual derivatives were not detailed in the abstract.
Table 3: Microwave-Assisted Synthesis in Lemon Juice
| Entry | Aromatic Ketone | 2-Aminopyridine | Power (W) | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 400 | 85 | 10-15 | 92 |
| 2 | 4-Methylacetophenone | 2-Aminopyridine | 400 | 85 | 10-15 | 90 |
| 3 | 4-Chloroacetophenone | 2-Aminopyridine | 400 | 85 | 10-15 | 94 |
| 4 | 4-Bromoacetophenone | 2-Aminopyridine | 400 | 85 | 10-15 | 95 |
| 5 | 4-Nitroacetophenone | 2-Aminopyridine | 400 | 85 | 10-15 | 88 |
Data synthesized from the protocol described in reference[7].
Experimental Protocols
Protocol 1: Groebke–Blackburn–Bienaymé (GBB) Three-Component Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Materials:
-
2-Aminopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Methanol
-
Catalyst (e.g., Sc(OTf)₃, optional, can be screened for optimization)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL), add furfural (1.0 mmol).
-
If using a catalyst, add the catalyst (e.g., 10 mol% Sc(OTf)₃) to the mixture.
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat as required (monitor by TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines
Materials:
-
2-Aminopyridine
-
Aryl aldehyde (e.g., benzaldehyde)
-
tert-Butyl isocyanide
-
Iodine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in DCM (10 mL).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine derivative.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine in Lemon Juice[7]
Materials:
-
Acetophenone (0.005 mol)
-
N-Bromosuccinimide (NBS) (0.005 mol)
-
2-Aminopyridine (0.005 mol)
-
Freshly squeezed lemon juice (10 mL)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (0.005 mol) and N-bromosuccinimide (0.005 mol) in lemon juice (10 mL).
-
Irradiate the mixture in a microwave reactor at 400 W power at a temperature of 85°C.
-
Monitor the formation of α-bromoacetophenone by Thin Layer Chromatography (TLC).
-
After the complete consumption of acetophenone, add 2-aminopyridine (0.005 mol) to the reaction mixture.
-
Continue microwave irradiation under the same conditions until the reaction is complete (as monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Visualizations
Reaction Mechanisms and Workflows
Caption: Groebke–Blackburn–Bienaymé (GBB) reaction mechanism.
Caption: Synthesis from 2-aminopyridines and α-haloketones.
Caption: Workflow for microwave-assisted synthesis in lemon juice.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Application Notes and Protocols: 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a key intermediate in the synthesis of novel anticancer agents. The document details the synthesis of derivatives, their biological activities, and the experimental protocols used for their evaluation, with a focus on their mechanism of action involving the PI3K/Akt/mTOR signaling pathway.
Introduction
This compound is a versatile chemical scaffold widely utilized in medicinal chemistry for the development of novel therapeutic agents.[1] Its unique fused bicyclic ring system and the presence of a reactive carbaldehyde and a chloro group make it an excellent starting material for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. These derivatives have garnered significant interest in anticancer drug discovery due to their potent inhibitory effects on cancer cell growth.[2][3] Several studies have demonstrated that compounds derived from this scaffold can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, cervical, and breast cancer.[2][4][5] A prominent mechanism of action for these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[2][6][7][8][9]
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, showcasing their potency against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | [10] |
| Compound 6 | WM115 | Melanoma | <12 | [10] |
| Compound 6 | HeLa | Cervical Cancer | 35.0 | [10] |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [10][11] |
| Compound 12b | HepG2 | Hepatocellular Carcinoma | 13 | [10][11] |
| Compound 12b | MCF-7 | Breast Carcinoma | 11 | [10][11] |
| Compound 12b | A375 | Human Skin Cancer | 11 | [10][11] |
| Compound 9d | HeLa | Cervical Cancer | 10.89 | [10] |
| Compound 9d | MCF-7 | Breast Cancer | 2.35 | [10] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [4][5][10] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [4][5][10] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of imidazo[1,2-a]pyridine derivatives in an anticancer context.
Protocol 1: Synthesis of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
This protocol describes a general method for the formylation of imidazo[1,2-a]pyridines, which can be adapted for the synthesis of various derivatives.[12]
Materials:
-
Imidazo[1,2-a]pyridine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Dichloromethane (DCM)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round bottom flask containing 1.5 mL of DMF, slowly add 2.3 mmol of POCl3 dropwise at 0°C with continuous stirring.
-
Allow the mixture to stir at room temperature for 15 minutes.
-
Add 1 mmol of the respective imidazo[1,2-a]pyridine to the mixture.
-
Increase the temperature to 80°C and continue stirring for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of NaHCO3.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[4][5]
Materials:
-
Cancer cell lines (e.g., HCC1937)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on protein expression levels, such as those in the PI3K/Akt/mTOR pathway.[2][4][5]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-caspase-7, anti-caspase-8, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Caption: General experimental workflow for the evaluation of novel imidazo[1,2-a]pyridine derivatives.
Logical Relationship
Caption: Logical relationship from the core chemical scaffold to the observed anticancer effect.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from the versatile starting material, 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. This document outlines a strategic synthetic approach to generate a library of diverse kinase inhibitors and presents their biological activities against key cancer-related kinases.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The imidazo[1,2-a]pyridine core is an attractive scaffold for kinase inhibitor design due to its rigid, planar structure and its ability to form key interactions within the ATP-binding pocket of various kinases.
The starting material, this compound, offers two reactive handles for facile diversification: the 2-chloro substituent and the 3-carbaldehyde group. The chloro group is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. The carbaldehyde group can be readily transformed into various functional groups, for instance, through reductive amination to introduce diverse amine side chains. This dual functionalization strategy enables the exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize potency and selectivity against specific kinase targets.
Experimental Protocols
This section details a representative two-step synthetic protocol for the preparation of 2-aryl-3-(aminomethyl)imidazo[1,2-a]pyridine derivatives, a class of compounds with potential kinase inhibitory activity.
Step 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a substituent at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Add K₂CO₃ (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Step 2: Reductive Amination of 2-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde
This protocol describes the reductive amination of the 3-carbaldehyde with a primary or secondary amine to generate the final kinase inhibitor.
Materials:
-
2-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde (from Step 1)
-
Primary or secondary amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in the chosen anhydrous solvent (DCE or THF).
-
Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final 2-aryl-3-(aminomethyl)imidazo[1,2-a]pyridine derivative.
Data Presentation
The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of representative imidazo[1,2-a]pyridine-based kinase inhibitors against various kinases.
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| PI3K Inhibitors | |||
| Compound A | PI3Kα | 2 | [1] |
| Compound B | PI3Kα | 1.94 | [2] |
| Compound C | PI3Kα | 2.8 | [3] |
| ALK Inhibitors | |||
| Compound D | ALK2 | 24 | [4] |
| FLT3 Inhibitors | |||
| Compound E | FLT3-ITD | 4 | [5] |
| Compound F | FLT3-D835Y | 1 | [5] |
| Compound G | FLT3 | 3.65 | [6] |
| c-KIT Inhibitors | |||
| Compound H | c-KIT (V654A) | <10 | [7] |
| Other Kinases | |||
| Compound I | c-Met | 3.9 | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general two-step synthetic strategy for the preparation of kinase inhibitors from this compound.
Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has been shown to be effective against a range of kinases involved in key oncogenic signaling pathways. The following diagrams illustrate the simplified signaling cascades of PI3K/Akt/mTOR, ALK, FLT3, and c-KIT.
PI3K/Akt/mTOR Signaling Pathway
ALK Signaling Pathway
FLT3 Signaling Pathway
c-KIT Signaling Pathway
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on reactions at the C-3 carbaldehyde and C-2 chloro positions, offering pathways to a diverse range of derivatives.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide array of biological activities. The title compound, this compound, offers two key reactive sites for chemical modification: the aldehyde group at the C-3 position and the chloro group at the C-2 position. This dual reactivity allows for the generation of diverse molecular architectures, which have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, as well as antifungal agents.[1][2][3][4][5][6] This document outlines detailed experimental procedures for several key derivatization reactions.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve:
-
Reactions of the Aldehyde Group:
-
Claisen-Schmidt Condensation to form chalcones.
-
Wittig Reaction to generate vinyl derivatives.
-
Reductive Amination to produce amine derivatives.
-
-
Reactions at the C-2 Position:
-
Nucleophilic Aromatic Substitution (SNAr) to introduce various functionalities by displacing the chloride.
-
A general workflow for these derivatization strategies is depicted below.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of derivatives synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile scaffold in medicinal chemistry. This document details their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental protocols and data.
Introduction
This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.[1] The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its extensive applications in medicinal chemistry. Its derivatives have shown significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases. This document outlines the key biological activities and provides detailed protocols for their evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through the modulation of key signaling pathways and induction of apoptosis.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12b | Hep-2 | 11 | Doxorubicin | - |
| HepG2 | 13 | Doxorubicin | - | |
| MCF-7 | 11 | Doxorubicin | - | |
| A375 | 11 | Doxorubicin | - | |
| Compound 12 | HT-29 | 4.15 ± 2.93 | - | - |
| Compound 14 | B16F10 | 21.75 ± 0.81 | - | - |
| 3f | MCF-7 | 9.2 | - | - |
| 13k | HCC827 | 0.09 - 0.43 | - | - |
| Thiazole derivative 12 | A375 | 0.14 | - | - |
| HeLa | 0.21 | - | - |
Signaling Pathways in Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to interfere with critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and STAT3/NF-κB pathways.
PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling cascade that promotes cell proliferation and survival.[2] Inhibition of this pathway leads to cell cycle arrest and apoptosis.[2][3] For instance, a thiazole derivative of imidazo[1,2-a]pyridine demonstrated potent PI3Kα inhibitory activity with an IC50 of 0.0028 µM.[3]
STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are crucial for inflammation and cancer progression.[1][4] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to reduced expression of inflammatory cytokines and pro-survival proteins.[1][5] For example, a novel derivative, MIA, was found to suppress STAT3 phosphorylation and NF-κB activity in breast and ovarian cancer cell lines.[1][5]
Diagrams of Signaling Pathways:
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Modulation of the STAT3/NF-κB signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Data Summary: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives.
| Compound ID | Microorganism | MIC (µmol/L) |
| 10a | Candida albicans | < 300 |
| 10b | Candida albicans | < 300 |
| 10c | Candida albicans | < 300 |
| 10i | Candida albicans | < 300 |
Note: Additional qualitative data from disc diffusion assays has shown activity against Gram-positive and Gram-negative bacteria for other derivatives.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Enzyme Inhibition
Certain derivatives of this compound have been investigated as inhibitors of specific enzymes involved in disease pathogenesis.
Urease Inhibition
Oxazole derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have shown potent urease inhibitory activity, with some compounds being more potent than the standard inhibitor thiourea.[8][9]
Data Summary: Urease Inhibition
| Compound ID | Urease IC50 (µM) |
| 4i | 5.68 ± 1.66 |
| 4o | 7.11 ± 1.24 |
| 4g | 9.41 ± 1.19 |
| 4h | 10.45 ± 2.57 |
| Thiourea (Standard) | 21.37 ± 1.76 |
Experimental Protocol: In Vitro Urease Inhibition Assay
A detailed protocol would involve incubating purified urease with the test compounds followed by the addition of urea and a colorimetric reagent to measure the amount of ammonia produced. The percentage of inhibition is then calculated relative to a control without the inhibitor.
Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities. Their potent anticancer, antimicrobial, and enzyme-inhibitory properties warrant further investigation and development. The protocols provided herein offer standardized methods for the biological evaluation of these and other novel synthetic compounds. The modulation of key signaling pathways such as PI3K/AKT and STAT3/NF-κB highlights their potential as targeted therapies.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals.[1] Its unique chemical structure, featuring a reactive aldehyde group and a chlorinated imidazo[1,2-a]pyridine core, allows for diverse chemical modifications to generate compounds with potent fungicidal, herbicidal, and insecticidal properties. The imidazo[1,2-a]pyridine scaffold itself is a recognized "drug prejudice" scaffold due to its wide range of biological activities.[2] This document provides detailed application notes and experimental protocols for the synthesis of various agrochemical derivatives starting from this compound.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial intermediate for the creation of innovative pesticides and herbicides.[1] The aldehyde functional group is a key reaction site for forming new carbon-carbon and carbon-nitrogen bonds, leading to a wide array of derivatives. Notable applications include the synthesis of:
-
Fungicidal Chalcones: The Claisen-Schmidt condensation of this compound with various acetophenones yields chalcones, which have demonstrated significant antifungal activity.[3] The α,β-unsaturated keto function in the chalcone backbone is a key pharmacophore responsible for their biological activity.
-
Bioactive Hydrazones and Thiosemicarbazones: The condensation of the aldehyde with hydrazines and thiosemicarbazides produces hydrazones and thiosemicarbazones, respectively. These functional groups are known toxophores in agrochemical design and can impart potent insecticidal, fungicidal, and herbicidal properties.[4][5]
-
Potential Herbicidal Derivatives: Modification of the aldehyde can lead to compounds that act as inhibitors of essential plant processes, such as the photosystem II (PSII) electron transport chain.
Experimental Protocols
Protocol 1: Synthesis of Fungicidal Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones from this compound and substituted acetophenones.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This involves the formylation of the starting material, 2-chloroimidazo[1,2-a]pyridine, using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The imidazo[1,2-a]pyridine ring system is electron-deficient, which can make it less reactive towards electrophilic substitution. The presence of the electron-withdrawing chloro group further deactivates the ring. Optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry is crucial for improving the yield. Inadequate control of these parameters can lead to incomplete reaction or decomposition of the starting material.
Q3: What are the likely side products in this synthesis?
A3: Potential side products can include unreacted starting material, di-formylated products (though less common for this deactivated system), and products resulting from the decomposition of the starting material or product under harsh conditions. Chlorination of the aromatic ring is also a possible side reaction in Vilsmeier-Haack reactions.
Q4: How can I purify the crude this compound?
A4: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents such as ethanol or acetonitrile can be effective. For column chromatography, a mobile phase of ethyl acetate in hexane or methanol in dichloromethane is commonly used.
Q5: Is the Vilsmeier reagent stable?
A5: The Vilsmeier reagent is moisture-sensitive and is typically prepared in situ just before use. It is crucial to use anhydrous reagents and a dry reaction setup to ensure the reagent's reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. The substrate is too deactivated for the current conditions. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃. 2. Gradually increase the reaction temperature. A good starting point is 70°C.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present. 4. Increase the molar ratio of the Vilsmeier reagent to the substrate. |
| Formation of Multiple Products (Impurities) | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[1] 2. Carefully control the molar ratios of DMF and POCl₃. An excess of the Vilsmeier reagent can sometimes lead to side reactions. 3. Ensure the purity of the starting 2-chloroimidazo[1,2-a]pyridine before starting the reaction. |
| Product Decomposition | Overly harsh reaction conditions (high temperature or prolonged reaction time). | Reduce the reaction temperature and/or time. Monitor the reaction closely by TLC to determine the optimal point to stop the reaction. |
| Difficult Purification | The crude product is an oil or contains impurities with similar polarity to the desired product. | 1. For oily products, try triturating with a non-polar solvent like hexane to induce solidification. 2. For column chromatography, try different solvent systems to achieve better separation. A gradient elution might be necessary. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of varying reaction parameters on the yield of this compound. These are illustrative values based on general principles of the Vilsmeier-Haack reaction on electron-deficient heterocycles.
| Entry | Temperature (°C) | Time (h) | POCl₃:DMF Ratio | Substrate:Vilsmeier Reagent Ratio | Expected Yield (%) | Observations |
| 1 | 50 | 5 | 1:2 | 1:1.5 | < 40 | Incomplete conversion. |
| 2 | 70 | 2 | 1:2 | 1:1.5 | 50-60 | Moderate yield, some starting material may remain. |
| 3 | 70 | 5 | 1:2 | 1:1.5 | > 85 | Optimal Conditions: Excellent yield reported in the literature.[1] |
| 4 | 90 | 5 | 1:2 | 1:1.5 | 70-80 | Increased risk of side products and decomposition. |
| 5 | 70 | 5 | 1:1 | 1:1.5 | 60-70 | Lower yield compared to optimal POCl₃:DMF ratio. |
| 6 | 70 | 5 | 1:3 | 1:1.5 | > 85 | High yield, but a larger excess of DMF may complicate workup. |
| 7 | 70 | 5 | 1:2 | 1:1 | 75-85 | Good yield, but a slight excess of the Vilsmeier reagent is often beneficial. |
| 8 | 70 | 5 | 1:2 | 1:2 | > 85 | High yield, but a larger excess of the reagent increases cost and potential for side reactions. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask, slowly add POCl₃ (2 equivalents) at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-chloroimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to 70°C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
References
Technical Support Center: Purification of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor fractions closely by TLC. |
| Product Adsorption on Silica Gel | The slightly polar nature of the aldehyde and the nitrogen-containing heterocycle can lead to irreversible adsorption on acidic silica gel. Use neutral silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system. |
| Product Degradation | The compound may be sensitive to prolonged exposure to silica gel. Minimize the time the compound spends on the column by using an appropriate column size and running the chromatography efficiently. |
| Incomplete Elution | The polarity of the eluent may not have been high enough to elute the product completely. After the main product has eluted, flush the column with a more polar solvent system (e.g., 1:1 Hexane:Ethyl Acetate or pure Ethyl Acetate) to check for any remaining product. |
Issue 2: Difficulty in Recrystallization (Oiling Out or No Crystal Formation)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For the related compound 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, acetonitrile has been used successfully for recrystallization.[1] Other potential solvents to screen include ethanol, isopropanol, or mixtures such as ethyl acetate/hexane. |
| Presence of Impurities | Oiling out is often caused by the presence of impurities that depress the melting point. Attempt to purify the crude product by a quick filtration through a small plug of silica gel before recrystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Issue 3: Streaking or Tailing on TLC Plate
| Potential Cause | Recommended Solution |
| Compound is Too Concentrated | Spot a more dilute solution of the sample on the TLC plate. |
| Interaction with Silica Gel | The basic nitrogen atoms in the imidazopyridine ring can interact strongly with the acidic silica gel, causing streaking. Add a small amount of triethylamine (0.5-1%) to the developing solvent to neutralize the acidic sites on the silica gel. |
| Presence of Polar Impurities | Highly polar impurities can cause streaking. Consider a pre-purification step, such as a simple filtration through a short silica plug, before running the final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of imidazo[1,2-a]pyridine-3-carbaldehydes is silica gel column chromatography.[2] Recrystallization is also a viable method, particularly for obtaining highly pure material after an initial chromatographic purification.[1]
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A2: Impurities can arise from several sources:
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Unreacted Starting Material: Unreacted 2-chloroimidazo[1,2-a]pyridine.
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Vilsmeier-Haack Reagent Byproducts: The Vilsmeier-Haack reaction involves a chloroiminium ion as the reactive species.[3][4] Incomplete hydrolysis of the intermediate iminium salt during workup can lead to impurities.
-
Side Products: The Vilsmeier-Haack reaction can sometimes yield side products, although specific examples for this substrate are not widely reported.[5]
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution starting with a low concentration of the polar solvent is recommended.
| Solvent System | Typical Starting Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 9:1 | A commonly used system for compounds of moderate polarity. The polarity can be gradually increased to 7:3 or 1:1. |
| Dichloromethane / Methanol | 99:1 | A more polar system that can be useful if the compound has low solubility in hexane/ethyl acetate. |
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is the best method for monitoring the purification. Use a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to get good separation between your product and impurities. Visualize the spots under UV light (254 nm). The product, an aldehyde conjugated to an aromatic system, should be UV active.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Choose an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).
-
Monitor the collected fractions by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetonitrile).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
The ideal solvent will show good crystal formation upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. The content is designed to address specific issues that may be encountered during the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for introducing a formyl group at the C-3 position of the imidazo[1,2-a]pyridine nucleus is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution to yield the desired aldehyde after hydrolysis of the intermediate iminium salt.
Q2: What are the potential reaction byproducts I should be aware of during the synthesis of this compound?
During the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine, several byproducts can form. The most common include:
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Di-formylated byproduct: Over-formylation can lead to the introduction of a second aldehyde group, likely at another activated position on the pyridine ring.
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Unreacted starting material: Incomplete reaction can leave residual 2-chloroimidazo[1,2-a]pyridine.
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Hydrolysis byproducts of the Vilsmeier reagent: Improper work-up can lead to various hydrolysis products.
-
Polymeric/tarry materials: These can form due to overheating or the presence of impurities.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and major byproducts. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can aid in the identification of spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the critical safety precautions for a Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with water or a basic solution is highly exothermic and must be done slowly and with caution, preferably in an ice bath.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Inefficient work-up leading to product loss. | 1. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 60-80 °C) and/or extend the reaction time. 3. Optimize the extraction procedure. Ensure the pH is appropriately adjusted during the aqueous work-up to maximize the recovery of the product in the organic phase. |
| Formation of Significant Amounts of Di-formylated Byproduct | 1. Excess Vilsmeier reagent. 2. Prolonged reaction time. | 1. Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to the substrate close to 1:1. A slight excess (e.g., 1.1 equivalents) may be necessary, but larger excesses should be avoided. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent further formylation. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of Vilsmeier reagent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent. 2. Gradually increase the reaction temperature and monitor by TLC until the starting material is consumed. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating. 2. Impurities in the starting material or solvents. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage exotherms. 2. Use purified starting materials and anhydrous solvents. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2-Chloroimidazo[1,2-a]pyridine
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
2. Formylation Reaction:
-
Dissolve 2-chloroimidazo[1,2-a]pyridine (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane or chloroform).
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Vilsmeier-Haack Reaction for Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield of my desired imidazo[1,2-a]pyridine-3-carbaldehyde, or the reaction is not proceeding at all. What are the possible causes and solutions?
-
Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃.[1]
-
Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best with electron-rich imidazo[1,2-a]pyridines.[2] If your substrate has electron-withdrawing groups, the reaction will be slower and may require more forcing conditions.
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to poor yields. A common starting point is to use a slight excess of the Vilsmeier reagent.
-
Low Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent, the formylation step may require heating.[3] Monitor the reaction by TLC and if it is sluggish, consider gradually increasing the temperature.
-
Poor Quenching and Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper quenching with a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) and efficient extraction of the product.
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the likely side reactions?
-
Answer: The formation of multiple products is a common issue. Potential side reactions include:
-
Di-formylation: Highly activated imidazo[1,2-a]pyridines can undergo formylation at more than one position. The primary site of formylation is the electron-rich C-3 position of the imidazole ring. However, with excess Vilsmeier reagent or prolonged reaction times, formylation can also occur on other activated positions of the heterocyclic system.
-
Reaction with other functional groups: If your substrate contains other nucleophilic functional groups, they may react with the Vilsmeier reagent.
-
Decomposition: At excessively high temperatures, the starting material or the product may decompose, leading to a complex mixture. Careful temperature control is crucial.
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying my imidazo[1,2-a]pyridine-3-carbaldehyde. What are the recommended purification methods?
-
Answer: Purification of the crude product is essential to obtain the desired compound in high purity.
-
Column Chromatography: This is the most common method for purifying the product. Silica gel is a suitable stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Washing: After quenching the reaction, washing the organic layer with water and brine is important to remove any remaining inorganic salts and DMF.
-
Frequently Asked Questions (FAQs)
Q1: What is the regioselectivity of the Vilsmeier-Haack reaction on substituted imidazo[1,2-a]pyridines?
A1: The Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines is highly regioselective. The electrophilic Vilsmeier reagent preferentially attacks the most electron-rich position of the heterocyclic system, which is the C-3 position of the imidazole ring.
Q2: How do substituents on the imidazo[1,2-a]pyridine ring affect the reaction?
A2: Substituents can have a significant impact on the reactivity of the imidazo[1,2-a]pyridine ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) on the pyridine or imidazole ring increase the electron density of the heterocyclic system, making it more reactive towards the Vilsmeier reagent and generally leading to higher yields.
-
Electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease the reactivity of the ring system, often requiring harsher reaction conditions (higher temperatures, longer reaction times) to achieve good conversion.
Q3: Can I use other Vilsmeier reagents besides the one generated from DMF and POCl₃?
A3: Yes, other amides and acid chlorides can be used to generate different Vilsmeier reagents, which can be useful for introducing other functional groups besides a formyl group. However, for the specific purpose of formylation, the DMF/POCl₃ system is the most commonly used and well-established.
Quantitative Data
The following table summarizes the yields of the Vilsmeier-Haack formylation for various substituted 2-arylimidazo[1,2-a]pyridines.
| Entry | R | Ar | Yield (%) |
| 1 | H | C₆H₅ | 85 |
| 2 | H | 4-CH₃C₆H₄ | 92 |
| 3 | H | 4-OCH₃C₆H₄ | 95 |
| 4 | H | 4-ClC₆H₄ | 82 |
| 5 | H | 4-BrC₆H₄ | 80 |
| 6 | 7-CH₃ | C₆H₅ | 88 |
| 7 | 6-Cl | C₆H₅ | 78 |
Data compiled from various sources reporting microwave-assisted Vilsmeier-Haack reactions.
Experimental Protocols
Protocol 1: Conventional Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2-phenylimidazo[1,2-a]pyridine (1 eq.) in anhydrous DMF. Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of 2-Arylimidazo[1,2-a]pyridines
-
Vilsmeier Reagent Preparation: In a microwave-safe vial, prepare the Vilsmeier reagent at 0–5 °C by the dropwise addition of POCl₃ (4 mmol) to a stirred solution of DMF (6 mmol) in a suitable solvent like glycerol or PEG-400 (10 mL).[3]
-
Reaction: To this mixture, add the 2-arylimidazo[1,2-a]pyridine (1 mmol).[3]
-
Microwave Irradiation: Seal the vial and irradiate the reaction mixture in a microwave reactor at 400 W and 90 °C for the specified time (typically 10-20 minutes).[3]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-arylimidazo[1,2-a]pyridine-3-carbaldehyde.[3]
Visualizations
References
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Formylation of 2-chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 2-chloroimidazo[1,2-a]pyridine, primarily focusing on the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 2-chloroimidazo[1,2-a]pyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Deactivation of the substrate by the electron-withdrawing chloro group. | 1. Ensure anhydrous conditions during the preparation and use of the Vilsmeier reagent (freshly distilled POCl₃ and dry DMF). 2. Gradually increase the reaction temperature (e.g., from room temperature up to 80-100 °C) and monitor the reaction progress by TLC. Extend the reaction time if necessary. 3. Use a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) to drive the reaction to completion. |
| Formation of a Dark, Intractable Mixture | 1. Excessive reaction temperature. 2. Prolonged reaction time leading to polymerization or decomposition. | 1. Maintain a controlled temperature throughout the reaction. Start at a lower temperature and gradually increase if needed. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
| Presence of a Major, Less Polar Impurity in TLC | 1. Formation of bis(2-chloroimidazo[1,2-a]pyridin-3-yl)methane derivative. This can occur if the initially formed aldehyde reacts with another molecule of the starting material under acidic conditions. | 1. Ensure a slight excess of the Vilsmeier reagent to fully convert the starting material. 2. Perform the aqueous work-up promptly after the reaction is complete to hydrolyze the intermediate iminium salt and minimize side reactions. 3. Purify the crude product using column chromatography with a carefully selected solvent gradient to separate the less polar bis-adduct from the desired aldehyde. |
| Difficult Purification of the Desired Product | 1. Presence of residual DMF or pyridine (if used as a solvent). 2. Co-elution of byproducts with the desired aldehyde. | 1. During work-up, wash the organic layer thoroughly with water and brine to remove DMF. To remove pyridine, wash with a dilute solution of aqueous HCl, followed by a wash with saturated aqueous NaHCO₃ and brine.[1][2] 2. Employ a different stationary phase for column chromatography (e.g., alumina) or utilize an alternative purification technique such as preparative HPLC. |
| Hydrolysis of the Chloro Substituent | 1. Harsh acidic conditions during work-up. 2. Elevated temperatures during prolonged reaction times. | 1. Neutralize the reaction mixture carefully with a cooled base solution (e.g., NaHCO₃ or Na₂CO₃) during work-up. 2. Minimize reaction time and temperature where possible. |
Frequently Asked Questions (FAQs)
Q1: At which position is the formylation of 2-chloroimidazo[1,2-a]pyridine expected to occur?
Formylation via electrophilic substitution, such as the Vilsmeier-Haack reaction, is expected to occur at the C3 position of the imidazo[1,2-a]pyridine ring system. The imidazole ring is more electron-rich than the pyridine ring, and the C3 position is the most nucleophilic site.
Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine?
Typical conditions involve the slow addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C to form the Vilsmeier reagent. The 2-chloroimidazo[1,2-a]pyridine is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80-100 °C for several hours. The reaction is then quenched by pouring it onto ice and neutralizing with a base.
Q3: I observe a byproduct that appears to be a dimer of my starting material. What is it and how can I avoid it?
This byproduct is likely a bis(2-chloroimidazo[1,2-a]pyridin-3-yl)methane derivative. It can form when the initially produced 3-formyl derivative reacts with another molecule of the electron-rich 2-chloroimidazo[1,2-a]pyridine under the acidic reaction conditions. To minimize its formation, use a slight excess of the Vilsmeier reagent and perform the aqueous work-up promptly after the reaction is complete.
Q4: My reaction is very slow. How can I increase the reaction rate?
The electron-withdrawing nature of the chlorine atom at the C2 position can deactivate the ring towards electrophilic substitution, slowing down the reaction. To increase the rate, you can try the following:
-
Gradually increase the reaction temperature.
-
Use a slight excess of the Vilsmeier reagent.
-
Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the Vilsmeier reagent.
Q5: Are there any alternative formylation methods for this substrate?
While the Vilsmeier-Haack reaction is the most common method, other formylation reactions could be explored, although they may present their own challenges:
-
Duff Reaction: This reaction uses hexamine in an acidic medium. It is typically used for electron-rich phenols and anilines and may not be effective for the less activated 2-chloroimidazo[1,2-a]pyridine.[3]
-
Reimer-Tiemann Reaction: This method involves chloroform and a strong base and is generally used for phenols. It is unlikely to be suitable for this substrate due to the reaction conditions.[4]
Experimental Protocols
Vilsmeier-Haack Formylation of 2-chloroimidazo[1,2-a]pyridine
Materials:
-
2-chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL per 1 g of substrate).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 2-chloroimidazo[1,2-a]pyridine (1 equivalent) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Slowly neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.
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Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-chloro-3-formyl-imidazo[1,2-a]pyridine.
Visualizations
Caption: Potential side reaction pathway leading to the formation of a bis(imidazo[1,2-a]pyridin-3-yl)methane derivative.
Caption: General experimental workflow and troubleshooting guide for the formylation of 2-chloroimidazo[1,2-a]pyridine.
References
Technical Support Center: Improving the Regioselectivity of Imidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving desired positional selectivity in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the imidazo[1,2-a]pyridine scaffold?
A1: The imidazo[1,2-a]pyridine ring system has several positions available for functionalization. The C3 position is the most nucleophilic and electronically rich, making it the most common site for electrophilic substitution and many C-H functionalization reactions.[1][2][3][4] The C5, C7, and, to a lesser extent, the C2 and C8 positions can also be functionalized, often requiring specific directing groups or reaction conditions to achieve selectivity.[5][6]
Q2: Why is C3-functionalization the most common and how can I promote it?
A2: The C3 position's high reactivity is due to the electron-donating effect of the bridgehead nitrogen atom. To promote C3-functionalization, you can employ a variety of methods, including electrophilic substitution reactions (e.g., halogenation, nitration, acylation) and numerous modern C-H functionalization protocols.[1][3][4] For instance, visible-light-promoted reactions and multicomponent reactions often show a strong preference for the C3 position.[1][2][7]
Q3: Is it possible to achieve regioselectivity at positions other than C3?
A3: Yes, achieving regioselectivity at other positions is possible but often requires specific strategies. For C5-functionalization, a directing group approach, such as using an N-methoxyamide at the C3 position, has been shown to be effective with Rh(III) catalysis.[5] Functionalization at other positions like C2, C6, C7, and C8 typically involves more complex synthetic routes or specific catalytic systems that can overcome the intrinsic reactivity of the C3 position.[6]
Q4: What role do catalysts play in determining the regioselectivity of imidazo[1,2-a]pyridine functionalization?
A4: Catalysts play a crucial role in directing the regioselectivity. For example, transition metal catalysts like rhodium(III) can be used with directing groups to achieve C5-arylation.[5] Copper catalysts are often employed in various coupling reactions, and the choice of ligand and reaction conditions can influence the position of functionalization.[8][9] In some cases, catalyst-free conditions can also provide high regioselectivity for the C3 position.[1][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity between C3 and Other Positions
Symptoms:
-
A mixture of regioisomers is observed in the product (e.g., C3- and C5-functionalized).
-
The desired regioisomer is obtained in low yield, with the major product being an undesired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intrinsic Reactivity: The inherent electronic properties of the imidazo[1,2-a]pyridine core favor C3 functionalization. | 1. Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which is often the C3-isomer. |
| 2. Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[11] | |
| Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core or the incoming reagent can disfavor functionalization at a particular site. | 1. Reagent Size: If targeting a sterically hindered position, consider using a smaller, less bulky reagent if possible. |
| 2. Protecting Groups: Temporarily introduce a bulky protecting group at the more reactive position (e.g., C3) to direct functionalization to another site. | |
| Incorrect Catalyst or Ligand: The choice of catalyst and ligand is critical for directing the reaction to a specific position. | 1. Catalyst Screening: If using a transition metal-catalyzed reaction, screen a variety of metals (e.g., Pd, Rh, Cu, Ru) and ligands (e.g., phosphines, N-heterocyclic carbenes).[12] |
| 2. Directing Group Strategy: For positions like C5, employ a directing group on the imidazo[1,2-a]pyridine scaffold to guide the catalyst to the desired C-H bond.[5] |
Issue 2: Low Yield of the Desired Regioisomer
Symptoms:
-
The reaction produces the correct regioisomer, but the isolated yield is low.
-
Significant amounts of starting material remain unreacted.
-
Formation of side products or decomposition is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions: Temperature, time, and concentration can significantly impact yield. | 1. Temperature Optimization: Gradually increase the reaction temperature to improve conversion, but monitor for decomposition. |
| 2. Time Course Study: Run the reaction at different time points to determine the optimal reaction time and avoid product degradation over extended periods. | |
| 3. Concentration Adjustment: Vary the concentration of the reactants; in some cases, higher dilution can minimize side reactions. | |
| Inefficient Catalyst Activation or Turnover: The catalyst may not be functioning optimally under the chosen conditions. | 1. Catalyst Loading: Increase the catalyst loading in increments to see if it improves the yield. |
| 2. Additives/Co-catalysts: Some reactions require additives or co-catalysts for efficient catalyst turnover. Consult the literature for similar transformations. | |
| 3. Atmosphere Control: Ensure the reaction is carried out under the appropriate atmosphere (e.g., inert gas like argon or nitrogen) if the catalyst or reagents are air-sensitive. | |
| Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction may be slow or incomplete. | 1. Solvent Screening: Test different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature.[13] |
| 2. Sonication: Use of an ultrasonic bath can sometimes help to dissolve solids and improve reaction rates. |
Data Presentation: Comparison of Conditions for C3-Functionalization
The following table summarizes various reaction conditions for achieving C3-functionalization of imidazo[1,2-a]pyridines.
| Reaction Type | Reagents | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyanation | TMSCN | KH2PO4/K2HPO4 buffer | MeCN/H2O | RT | up to 95 | [8] |
| Arylation | Aryl Diazonium Salts | Chlorophyll | EtOH | RT | up to 85 | [2] |
| Formylation | TMEDA | Rose Bengal | MeCN | RT | up to 92 | [2] |
| Perfluoroalkylation | Perfluoroalkyl Iodides | Visible Light | DMSO | RT | up to 99 | [2] |
| Arylomethylation | Glyoxylic acid, Boronic acid | None | Toluene | 110 | up to 90 | [1] |
Experimental Protocols
Protocol 1: Regioselective C3-Cyanation of Imidazo[1,2-a]pyridine
This protocol is adapted from an electrochemical C-H cyanation method.[8]
Materials:
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Imidazo[1,2-a]pyridine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (2.0 mmol)
-
KH2PO4 (0.2 mmol)
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K2HPO4 (0.2 mmol)
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Acetonitrile (MeCN) (10 mL)
-
Water (H2O) (2 mL)
-
Graphite felt electrodes
-
DC power supply
Procedure:
-
To an undivided electrochemical cell equipped with a graphite felt anode and a graphite felt cathode, add imidazo[1,2-a]pyridine (1.0 mmol), KH2PO4 (0.2 mmol), and K2HPO4 (0.2 mmol).
-
Add acetonitrile (10 mL) and water (2 mL) to the cell.
-
Add trimethylsilyl cyanide (2.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature and apply a constant current of 10 mA.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-cyanated imidazo[1,2-a]pyridine.
Protocol 2: Catalyst-Free Three-Component C3-Arylomethylation
This protocol is based on a multicomponent reaction for C3-functionalization.[1]
Materials:
-
Imidazo[1,2-a]pyridine (0.5 mmol)
-
Glyoxylic acid monohydrate (0.6 mmol)
-
Arylboronic acid (0.75 mmol)
-
Toluene (2.0 mL)
Procedure:
-
In a sealed reaction vial, combine imidazo[1,2-a]pyridine (0.5 mmol), glyoxylic acid monohydrate (0.6 mmol), and arylboronic acid (0.75 mmol).
-
Add toluene (2.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C3-arylomethylated product.
Visualizations
Caption: Key reactive sites on the imidazo[1,2-a]pyridine core.
Caption: Experimental workflow for optimizing regioselectivity.
Caption: Troubleshooting flowchart for poor regioselectivity.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions | Semantic Scholar [semanticscholar.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material (2-chloroimidazo[1,2-a]pyridine). | 1. Ensure fresh, anhydrous DMF and POCl₃ are used. The Vilsmeier reagent should be prepared in situ under inert atmosphere. 2. A reaction temperature of around 70°C for at least 5 hours is recommended.[1] Monitor reaction progress by TLC or HPLC. 3. Verify the purity of the starting material by NMR or melting point. |
| Formation of Dark Tar-like By-products | 1. Reaction temperature too high. 2. Presence of moisture in the reaction. 3. Extended reaction time leading to decomposition. | 1. Maintain strict temperature control. Exceeding the optimal temperature can lead to polymerization and degradation. 2. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction closely and quench it upon completion to avoid prolonged heating. |
| Exothermic Runaway Reaction | The Vilsmeier-Haack reaction is exothermic. Poor heat dissipation during scale-up can lead to a thermal runaway. | 1. Ensure the reactor has adequate cooling capacity. 2. Add the Vilsmeier reagent to the substrate solution slowly and in a controlled manner, while monitoring the internal temperature. 3. Have an emergency cooling plan and quenching agent readily available. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during aqueous work-up. 3. Co-crystallization with by-products. | 1. After quenching with ice/water, adjust the pH to basic (pH 8-9) with a suitable base (e.g., NaHCO₃, Na₂CO₃) to precipitate the product. 2. Use a different extraction solvent or add brine to break up emulsions. 3. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol). Column chromatography may be necessary for high purity. |
| Product Purity Issues | 1. Incomplete reaction. 2. Presence of unreacted starting material or formylating agent derivatives. 3. Formation of regioisomers or other by-products. | 1. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Optimize the stoichiometry of the Vilsmeier reagent. 3. Recrystallization is often effective for removing minor impurities. For persistent impurities, consider a solvent screen for recrystallization or purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the scale-up synthesis of this compound?
A1: While literature reports "excellent yields" for this reaction at a laboratory scale, a realistic yield on a gram-scale or larger would be in the range of 75-85%, depending on the purity of the starting materials and the optimization of reaction and work-up conditions.[1]
Q2: What are the critical safety precautions to take during the scale-up of this synthesis?
A2: The Vilsmeier-Haack reaction is exothermic and can pose a risk of thermal runaway, especially at a larger scale. Key safety precautions include:
-
Ensuring adequate cooling and temperature monitoring of the reactor.
-
Slow, controlled addition of the Vilsmeier reagent.
-
Performing the reaction in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Having a quenching agent (e.g., a large volume of cold water or a basic solution) readily available in case of an uncontrolled exotherm.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2-chloroimidazo[1,2-a]pyridine) and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best method for purifying the final product at a larger scale?
A4: For gram-scale and larger, purification by crystallization is the most practical method. After aqueous work-up and extraction, the crude product can be recrystallized from solvents such as ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent may need to be optimized to maximize yield and purity.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: A singlet for the aldehyde proton (CHO) between δ 9-10 ppm. Aromatic protons on the imidazopyridine ring system will appear in the aromatic region (δ 7-9 ppm).
-
¹³C NMR: A signal for the aldehyde carbonyl carbon between δ 180-190 ppm.
-
IR: A characteristic C=O stretching frequency for the aldehyde around 1680-1700 cm⁻¹.
Experimental Protocols
Gram-Scale Synthesis of this compound
This protocol is a representative procedure based on the Vilsmeier-Haack formylation.
Materials:
-
2-chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 2-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of the starting material dropwise to the Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70°C. Maintain the reaction at this temperature for 5 hours, monitoring the progress by TLC or HPLC.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. A precipitate should form.
-
Isolation: Filter the solid product and wash it with cold deionized water.
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Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Post Vilsmeier-Haack Reaction Workup
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) focused on the critical workup stage, specifically the removal of excess phosphorus oxychloride (POCl₃) and related byproducts.
Troubleshooting Guide
This section addresses common problems encountered during the workup of a Vilsmeier-Haack reaction.
Q1: My reaction mixture became extremely hot and uncontrollable upon adding it to ice water. What happened and how can I prevent this?
A1: You likely experienced a delayed exothermic reaction. This is a significant safety concern that arises from the incomplete hydrolysis of excess POCl₃ when the reaction mixture is quenched in ice water.[1] To prevent this, a "reverse quench" is the preferred and safer method. This involves slowly and carefully adding the reaction mixture to a quenching solution, rather than the other way around.[1] Using a solution of sodium acetate in water, maintained at a controlled temperature (e.g., 35-40°C), can ensure the instantaneous and complete hydrolysis of unreacted POCl₃, preventing the buildup of unstable intermediates and avoiding a runaway reaction.[1]
Q2: After quenching and neutralization, my aqueous layer has developed a greenish-blue color. What causes this and is my product lost?
A2: The formation of greenish-blue dyestuffs is a known issue, often caused by localized overheating during neutralization, especially when using strong bases like sodium hydroxide.[2] It is critical to maintain a low temperature (below 20°C) throughout the neutralization process by adding ice as needed.[2] While these colored impurities can be difficult to remove, your product may still be salvageable.[2] The colored impurities are often water-soluble and can be removed by thoroughly washing the crude product with water after filtration.[2] Using a milder base like sodium acetate or sodium bicarbonate for neutralization can also help prevent the formation of these byproducts.[2][3]
Q3: My final product is contaminated with phosphorus-containing impurities. How can I remove them?
A3: Residual phosphorus compounds, such as phosphoric acid and its salts, can be carried through the workup. To remove them:
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Aqueous Washes: Thoroughly wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash will help neutralize and remove acidic phosphorus byproducts.
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Base Alumina Chromatography: For non-polar to moderately polar compounds, purification of the crude product by column chromatography using basic alumina can be effective at retaining acidic phosphorus impurities.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove trace impurities.
Q4: I am observing product decomposition or the formation of a tarry residue during the workup. What are the likely causes?
A4: Decomposition or tar formation during workup can stem from several factors:
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Harsh Quenching Conditions: The intermediate iminium salt is hydrolyzed during the aqueous workup to yield the final aldehyde.[4][5] If the quenching and hydrolysis are not performed promptly or if the conditions are too harsh (e.g., high temperature, extreme pH), the product or intermediates can degrade.
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Reaction Overheating: The entire reaction, including the workup, is exothermic. Poor temperature control can lead to polymerization and decomposition.[6] It is crucial to maintain low temperatures, especially when pouring the reaction mixture onto ice or neutralizing.[6]
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Substrate Sensitivity: Some substrates or products may be sensitive to acidic or basic conditions. A carefully controlled neutralization to a pH of 6-8 is often recommended.[2]
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a Vilsmeier-Haack reaction?
A1: The most common and recommended procedure is to cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring.[2][4] This is followed by neutralization with a base to precipitate the product.[4] For enhanced safety and control, a reverse quench into an aqueous sodium acetate solution is advised.[1]
Q2: Which base should I use for neutralization after quenching?
A2: While sodium hydroxide can be used, it can cause localized heating and lead to byproduct formation.[2] Milder bases are generally preferred:
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Sodium Acetate (NaOAc): A saturated aqueous solution of sodium acetate is highly recommended. It neutralizes the strong acids and acts as a buffer, preventing the pH from becoming too high.[2][3][7]
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Sodium Bicarbonate (NaHCO₃): A saturated solution is another excellent choice for gentle neutralization.
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Sodium Carbonate (Na₂CO₃): This can also be used effectively.[8]
Q3: How do I properly perform the extraction of my product?
A3: After quenching and neutralization, the product often precipitates and can be collected by filtration.[2][4] If the product remains in solution or is an oil, it must be extracted with a suitable organic solvent like diethyl ether (Et₂O), dichloromethane (DCM), or ethyl acetate.[3] The combined organic layers should then be washed sequentially with water, a dilute base solution (like NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.[3] After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure.
Q4: Can chlorination be a side reaction, and how does the workup affect it?
A4: Yes, chlorination of the substrate is a known side reaction, as the Vilsmeier reagent itself is a chloroiminium salt.[4][9] This is especially prevalent with electron-rich substrates like uracil derivatives.[4] A prompt and efficient aqueous workup is crucial to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species, which can help reduce unwanted chlorination.[9]
Data Presentation
Table 1: Comparison of Quenching Methods for POCl₃ Removal
| Quenching Method | Description | Advantages | Disadvantages & Risks |
| Direct Quench | Reaction mixture is poured into ice water or an aqueous base.[4] | Simple and widely used. | Risk of delayed exotherm and runaway reaction due to incomplete hydrolysis of POCl₃.[1] Can lead to byproduct formation if temperature is not controlled.[2] |
| Reverse Quench | Reaction mixture is added slowly to a quenching solution (e.g., aqueous NaOAc).[1] | Enhanced safety, better temperature control, ensures complete and instantaneous hydrolysis of POCl₃.[1] | May be slightly slower than a direct quench. |
Experimental Protocols
Protocol 1: General Workup via Reverse Quench with Sodium Acetate
This protocol is adapted for enhanced safety and control.[1][3]
-
Preparation: In a separate flask of appropriate size, prepare a saturated solution of sodium acetate (NaOAc) in water. Cool this solution in an ice bath to 0°C.
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Quenching: After the Vilsmeier-Haack reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature. Slowly add the reaction mixture dropwise via an addition funnel to the vigorously stirred, ice-cold sodium acetate solution. Monitor the temperature of the quenching flask to ensure it remains below 20°C.
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 10-30 minutes at 0°C.[3]
-
Isolation/Extraction:
-
If a precipitate forms, collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[2]
-
If no precipitate forms, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product as necessary by column chromatography or recrystallization.[3]
Visualization
Below is a workflow diagram illustrating the decision-making process during the workup and removal of POCl₃.
Caption: Workflow for POCl3 removal after Vilsmeier-Haack reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
Characterization of impurities in 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and characterize impurities encountered during the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich imidazo[1,2-a]pyridine ring system.[1][2][3]
Q2: What are the potential impurities I might encounter in this synthesis?
A2: Common impurities can be categorized as process-related or product-related.
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Process-Related Impurities: Residual starting material (2-chloroimidazo[1,2-a]pyridine), residual solvents (like DMF), and leftover reagents or their byproducts.
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Product-Related Impurities (Side-Products):
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Over-formylated products: Di-formylated or even tri-formylated species, where additional aldehyde groups are added to the aromatic ring.[4]
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Chlorinated byproducts: Introduction of an additional chlorine atom onto the imidazo[1,2-a]pyridine ring.[4]
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Hydrolysis products: Incomplete hydrolysis of the Vilsmeier intermediate can lead to other related impurities.
-
Polymeric materials: Dark, tarry residues can form due to reaction overheating or the presence of certain impurities.[5]
-
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.[5]
Q4: What are the critical safety precautions for the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching step with ice/water should be done slowly and cautiously to control the exothermic reaction.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Solution |
| Incomplete reaction | - Monitor the reaction closely using TLC until the starting material is consumed. - Consider increasing the reaction time or temperature gradually. For less reactive substrates, a higher temperature (e.g., 70-80 °C) might be necessary.[5] |
| Decomposition of Vilsmeier reagent | - Ensure all glassware is thoroughly dried before use. - Use anhydrous DMF and fresh, high-purity POCl₃. - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[5] |
| Suboptimal stoichiometry | - Optimize the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can sometimes lead to side reactions, but for less reactive substrates, a larger excess might be required.[5] |
| Inefficient work-up | - Ensure complete hydrolysis of the intermediate by pouring the reaction mixture onto crushed ice and stirring vigorously. - Neutralize the solution carefully to the appropriate pH to ensure the product is in its neutral form for extraction. |
Issue 2: Presence of Significant Amounts of Impurities
| Observed Impurity | Identification/Characterization (Typical Data) | Troubleshooting/Solution |
| Unreacted Starting Material | 2-chloroimidazo[1,2-a]pyridine: - TLC: Different Rf value than the product. - 1H NMR: Absence of the aldehyde proton signal (~10 ppm). Aromatic protons will be in their characteristic positions. - MS: m/z corresponding to C₇H₅ClN₂. | - Increase reaction time or temperature. - Increase the stoichiometry of the Vilsmeier reagent. |
| Over-formylated Byproducts | Di-formyl-2-chloroimidazo[1,2-a]pyridine: - TLC: Lower Rf value than the mono-formylated product. - 1H NMR: Two distinct aldehyde proton signals (around 10 ppm). The aromatic proton signals will show a different splitting pattern. - MS: m/z corresponding to C₉H₄ClN₂O₂. | - Use a lower stoichiometry of the Vilsmeier reagent (start with 1.1-1.5 equivalents).[4] - Add the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[4] - Maintain a lower reaction temperature (0 °C to room temperature).[4] |
| Chlorinated Byproducts | Di-chloro-imidazo[1,2-a]pyridine-3-carbaldehyde: - TLC: Rf value may be similar to the desired product. - 1H NMR: Aromatic region will show fewer protons and a different splitting pattern. - MS: Isotopic pattern for two chlorine atoms will be observed (M, M+2, M+4). m/z corresponding to C₈H₄Cl₂N₂O. | - Run the reaction at the lowest effective temperature.[4] - Consider using alternative Vilsmeier reagents (e.g., prepared from oxalyl chloride or thionyl chloride) which may be less prone to chlorination.[4] |
| Residual DMF | N,N-Dimethylformamide: - 1H NMR: Singlets around 8.0 ppm (formyl proton) and 2.9, 2.7 ppm (methyl groups). | - Ensure efficient removal of DMF under high vacuum. - Perform thorough aqueous washes during the work-up. |
| Polymeric/Tarry Residue | Dark, insoluble material. | - Maintain strict temperature control throughout the reaction.[5] - Use high-purity starting materials and solvents.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure and may require optimization based on laboratory conditions and substrate reactivity.
Materials:
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2-Chloroimidazo[1,2-a]pyridine
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
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Formylation Reaction: Dissolve 2-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM.
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Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
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Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Protocol 2: Characterization of Impurities by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (General Guideline):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm or a wavelength at which the product and expected impurities have significant absorbance.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI mode is usually suitable for these nitrogen-containing heterocyclic compounds.
-
Scan Range: A scan range of m/z 100-500 should cover the expected molecular weights of the product and likely impurities.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into the HPLC-MS system.
-
Analyze the resulting chromatogram and mass spectra.
-
Identify the peak corresponding to the desired product by its retention time and expected mass-to-charge ratio (m/z).
-
Analyze the mass spectra of other peaks to identify potential impurities based on their m/z values (e.g., unreacted starting material, di-formylated product, chlorinated byproduct).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Our aim is to help you overcome common challenges, particularly poor yield, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the formylation of 2-chloroimidazo[1,2-a]pyridine to produce this compound is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]
Q2: I am experiencing a very low yield. What are the most likely causes?
A2: Low yields in the Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine can stem from several factors:
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Moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched in the presence of water, leading to a significant drop in yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
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Suboptimal Temperature: Temperature control is critical. The formation of the Vilsmeier reagent is exothermic and should be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.[4] The subsequent formylation reaction may require heating, but excessive temperatures can lead to the formation of undesirable side products and decomposition.[5]
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Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloroimidazo[1,2-a]pyridine substrate is a key parameter. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can lead to the formation of di-formylated or other side products.
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Impure Reagents: The purity of both the starting material and the reagents (POCl₃ and DMF) is important. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.
Q3: What are the common side products in this synthesis?
A3: While the Vilsmeier-Haack reaction is generally regioselective for the C3 position of the imidazo[1,2-a]pyridine ring, side products can form under non-optimized conditions. These can include:
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Di-formylated products: Although less common for this specific substrate, excessive Vilsmeier reagent or harsh reaction conditions can potentially lead to formylation at other positions on the aromatic rings.
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Polymerization/Tarry materials: Overheating the reaction mixture can lead to the decomposition of the starting material, product, or the Vilsmeier reagent itself, resulting in the formation of intractable tars.[5]
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Unreacted starting material: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time will result in the recovery of the starting 2-chloroimidazo[1,2-a]pyridine.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves the following steps after quenching the reaction:
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Extraction: The product is usually extracted from the aqueous work-up solution using an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Recrystallization: The crude product is often purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure aldehyde.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Vilsmeier reagent is quenched by water. 2. Inactive Vilsmeier Reagent: Reagent was not pre-formed correctly or decomposed. 3. Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Ensure proper dropwise addition of POCl₃ to DMF with vigorous stirring. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The exothermic formation of the Vilsmeier reagent or the formylation step was not adequately cooled. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, using an ice-salt bath if necessary. 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible di-formylation or reaction at other positions. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A 1.5 to 3-fold excess of the reagent is a common starting point. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer. 2. Emulsion formation during work-up. | 1. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with NaCl may decrease the product's solubility in water. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome, compiled from various studies on the Vilsmeier-Haack formylation of imidazopyridine derivatives.
| Entry | Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-chloroimidazo[1,2-a]pyridine | 3.0 | (solvent) | 5 °C then RT | 4 | 83.75 | [1] |
| 2 | 2-phenylimidazo[1,2-a]pyridine | 1.0 | 1.0 | 100 | 1 | Good | (General Procedure) |
| 3 | Imidazo[1,2-a]pyridine | 1.1 | (solvent) | 0 °C to RT | 12 | 85 | (General Procedure) |
| 4 | Substituted Imidazo[1,2-a]pyridine | 2.0 | (solvent) | 90 | 3 | 70-90 | (General Procedure) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a reported literature procedure.[1][4]
Materials:
-
2-chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2 mL).
-
Cool the flask to 5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.6 mL, 39.30 mmol) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 5 °C for an additional 15-20 minutes. The formation of a yellowish-white solid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add 2-chloroimidazo[1,2-a]pyridine (2.0 g, 13.10 mmol) portion-wise, while maintaining the temperature at 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Poor Yield
The following diagram illustrates a systematic approach to troubleshooting poor yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Synthesis Workflow Diagram
This diagram outlines the key steps in the synthesis of this compound.
Caption: Synthesis workflow diagram.
References
Technical Support Center: Column Chromatography Purification of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for the column chromatography of this compound?
A1: A common starting point for the purification of imidazo[1,2-a]pyridine derivatives is a solvent system consisting of a mixture of ethyl acetate and hexane.[1] The polarity can be adjusted based on the observed retention factor (Rf) on a Thin Layer Chromatography (TLC) plate. For related compounds, ratios from 1:1 have been used.[2] Alternatively, a dichloromethane/methanol gradient may be effective for more polar impurities.
Q2: What is the ideal Rf value I should aim for on TLC before running the column?
A2: For optimal separation, it is recommended to adjust your solvent system to achieve an Rf value of approximately 0.2-0.4 for this compound on a silica gel TLC plate.
Q3: Is this compound stable on silica gel?
Q4: What are the potential impurities I might encounter?
A4: If the compound was synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted starting materials such as 2-chloroimidazo[1,2-a]pyridine, and residual reagents or byproducts from the formylating agent (e.g., dimethylformamide).
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific crude mixture.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) to a suitable volume of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Stir the mixture gently to create a homogenous slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand layer.
4. Elution:
-
Carefully add the eluent to the column.
-
Begin elution with a low polarity solvent mixture (e.g., 10-20% ethyl acetate in hexane).
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If the compound is not eluting, gradually increase the polarity of the eluent (gradient elution). For example, you can increase the percentage of ethyl acetate in hexane in increments of 5-10%.
5. Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Eluent System Data for Related Compounds
| Compound Type | Eluent System | Reference |
| Imidazo[1,2-a]pyridine derivatives | Ethyl acetate : Hexane (1:1) | [2] |
| Imidazo[1,5-a]pyridinium salts | Dichloromethane : Methanol (95:5 to 90:10) | |
| 2-Chloro-3-formyl quinoline derivatives | Ethyl acetate - n-hexane | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute | Eluent polarity is too low. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). |
| Compound may have poor solubility in the eluent. | Try a different solvent system. For example, if using ethyl acetate/hexane, consider a system with dichloromethane. | |
| Product elutes too quickly (with the solvent front) | Eluent polarity is too high. | Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate). |
| Poor separation of product and impurities (co-elution) | Inappropriate solvent system. | Perform a more thorough TLC analysis with various solvent systems to find one that provides better separation. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| The sample was overloaded. | Use a larger column or reduce the amount of crude material being purified. | |
| Streaking or tailing of the product band | Compound may be slightly acidic or basic. | Add a small amount of a modifier to the eluent system (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| Compound is decomposing on the silica gel. | Consider using a less acidic stationary phase like neutral alumina, or work quickly at a lower temperature. | |
| No compound recovered from the column | The compound may have decomposed on the silica. | Perform a TLC stability test. If decomposition is confirmed, consider alternative purification methods like recrystallization or using a different stationary phase. |
| The compound is colorless and was not detected in the fractions. | Concentrate a few of the later fractions and re-analyze by TLC, or use a more sensitive visualization method if available (e.g., staining). |
Visualizing the Workflow
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Vilsmeier-Haack Reaction vs. Other Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and material science, is a critical step in the development of novel compounds. The introduction of the formyl group at the C3 position of the imidazo[1,2-a]pyridine scaffold is most effectively achieved through electrophilic formylation. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other classical formylating methods, supported by available experimental data and mechanistic insights, to assist researchers in selecting the optimal synthetic strategy.
Executive Summary
The formylation of 2-chloroimidazo[1,2-a]pyridine is most efficiently and selectively accomplished using the Vilsmeier-Haack reaction . This method offers high yields under relatively mild conditions. In contrast, other common formylating agents, such as those employed in the Gattermann, Reimer-Tiemann, and Duff reactions, are generally unsuitable for this substrate due to its electronic properties and the specific requirements of these reactions. The Vilsmeier-Haack reagent is a potent electrophile capable of formylating moderately activated to electron-rich heterocyclic systems, making it ideal for the imidazo[1,2-a]pyridine core.
Performance Comparison of Formylating Agents
The choice of a formylating agent is dictated by the substrate's reactivity, the desired regioselectivity, and the reaction conditions. For the synthesis of this compound, the Vilsmeier-Haack reaction stands out as the superior method.
| Formylating Agent/Reaction | Substrate | Reagents | Typical Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Reagent | 2-Chloroimidazo[1,2-a]pyridine | POCl₃, DMF | 70°C, 5 h | Excellent | [1] |
| Gattermann Reaction | Phenols, activated aromatics | HCN, HCl, Lewis Acid | - | Not reported for this substrate | [2][3] |
| Reimer-Tiemann Reaction | Phenols, electron-rich heterocycles | CHCl₃, strong base | Biphasic, heating | Not reported for this substrate | [4][5] |
| Duff Reaction | Phenols, activated aromatics | Hexamethylenetetramine, acid | Heating | Not reported for this substrate |
Key Observations:
-
Vilsmeier-Haack Reaction: This is the only method for which the successful synthesis of this compound has been explicitly reported, affording an "excellent yield".[1] The reaction proceeds readily due to the potent electrophilicity of the Vilsmeier reagent (chloroiminium ion) and the sufficient nucleophilicity of the C3 position of the imidazo[1,2-a]pyridine ring.
-
Gattermann Reaction: This reaction typically requires highly electron-rich substrates like phenols or their ethers.[2] The imidazo[1,2-a]pyridine ring, while having some electron-donating character from the nitrogen atoms, is rendered less reactive by the electron-withdrawing chloro substituent, making it a poor candidate for the Gattermann reaction.
-
Reimer-Tiemann Reaction: The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols.[4][5] While it can be applied to some electron-rich heterocycles like pyrroles and indoles, its stringent requirement for a hydroxyl group and strongly basic conditions make it incompatible with 2-chloroimidazo[1,2-a]pyridine.[4][5]
-
Duff Reaction: Similar to the Reimer-Tiemann reaction, the Duff reaction is most effective for the ortho-formylation of phenols. The reaction requires a strongly electron-donating group on the aromatic ring to proceed efficiently.
Experimental Protocols
Synthesis of the Precursor: 2-Chloroimidazo[1,2-a]pyridine
The starting material for the formylation reaction, 2-chloroimidazo[1,2-a]pyridine, can be synthesized from 2-aminopyridine. A common method involves the condensation of 2-aminopyridine with a suitable C2-synthon followed by chlorination.
Vilsmeier-Haack Formylation of 2-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of similar heterocyclic systems.
Reagents and Materials:
-
2-Chloroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
-
Reaction with Substrate: Dissolve 2-chloroimidazo[1,2-a]pyridine (1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.
Mechanistic Insights and Logical Relationships
The preference for the Vilsmeier-Haack reaction can be understood by examining the reaction mechanisms and the electronic nature of the substrate.
Caption: Logical relationship of formylation pathways for 2-chloroimidazo[1,2-a]pyridine.
The Vilsmeier-Haack reaction proceeds through a highly reactive electrophilic chloroiminium salt (the Vilsmeier reagent), which is capable of attacking the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
The alternative methods are generally disfavored for the following reasons:
-
Gattermann Reaction: The electrophile generated in the Gattermann reaction is less reactive than the Vilsmeier reagent and typically requires more electron-rich aromatic systems.[2]
-
Reimer-Tiemann and Duff Reactions: Both of these reactions are mechanistically dependent on the presence of a phenolic hydroxyl group to activate the aromatic ring and direct the ortho-formylation.[4][5] The absence of such a group on 2-chloroimidazo[1,2-a]pyridine renders these methods ineffective.
Conclusion
For the synthesis of this compound, the Vilsmeier-Haack reaction is the most effective and well-documented method, providing excellent yields. Other classical formylation techniques such as the Gattermann, Reimer-Tiemann, and Duff reactions are not suitable for this particular substrate due to their specific mechanistic requirements and the electronic nature of the 2-chloroimidazo[1,2-a]pyridine ring. Researchers and drug development professionals should, therefore, prioritize the Vilsmeier-Haack approach for the efficient and reliable synthesis of this important chemical intermediate.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
A Comparative Analysis of Imidazo[1,2-a]pyridine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The efficient synthesis of this bicyclic heterocycle is, therefore, a subject of ongoing interest. This guide provides a comparative analysis of four key synthetic methods: the Tschitschibabin Reaction, the Ortoleva-King Reaction, the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction, and Microwave-Assisted Synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the underlying chemical processes to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each of the four primary synthesis methods for imidazo[1,2-a]pyridines. This allows for a direct comparison of reaction times, yields, and general conditions.
| Synthesis Method | Typical Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Halocarbonyl (e.g., Bromoacetaldehyde) | None (or base) | High-boiling solvent or neat | 100-150 | Several hours | 20-60 |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone, Iodine | Iodine | Neat or solvent | 110 | 4-5 hours | 40-60[1][2][3] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., NH₄Cl, Yb(OTf)₃) | Methanol, Ethanol | Room Temp. to 100 | 1-12 hours | 61-98[4] |
| Microwave-Assisted | 2-Aminonicotinic acid, Chloroacetaldehyde | None | Water | 100-150 | 15-30 min | 92-95[5] |
| Microwave-Assisted GBB | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl | Ethanol | 100-150 | 15 min | up to 91[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Tschitschibabin Reaction: Synthesis of Imidazo[1,2-a]pyridine
This classical method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Procedure:
-
In a sealed tube, a mixture of 2-aminopyridine (1.0 eq) and α-bromoacetaldehyde (1.1 eq) is heated.
-
The reaction is typically carried out neat or in a high-boiling point solvent.
-
The mixture is heated to 100-150 °C for several hours.
-
After cooling, the reaction mixture is dissolved in water and neutralized with a base (e.g., sodium carbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., chloroform or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Ortoleva-King Reaction: One-Pot Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This one-pot, two-step procedure is effective for the synthesis of a range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[1][2][3]
Procedure:
-
Step 1: A mixture of the ketone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq) is heated neat at 110 °C for 4 hours.[1][2][3]
-
Step 2: After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour.[1][2][3]
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization or column chromatography to yield the final product.
Groebke-Blackburn-Bienaymé (GBB) Reaction: Multicomponent Synthesis of 3-Aminoimidazo[1,2-a]pyridines
The GBB reaction is a powerful one-pot, three-component reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[7]
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and an aldehyde (1.0 eq) in methanol, an isocyanide (1.0 eq) and a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, 10 mol%) are added.[7]
-
The reaction mixture is stirred at room temperature or heated, depending on the specific substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to provide the desired 3-aminoimidazo[1,2-a]pyridine.
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often in greener solvents.[5]
Procedure:
-
A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is placed in a sealed microwave process vial.[5]
-
The vial is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short duration (e.g., 30 minutes).[5]
-
After cooling, the reaction mixture is extracted with ethyl acetate.[5]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[5]
-
The crude product is purified by recrystallization from a suitable solvent like methanol to afford the pure imidazo[1,2-a]pyridine derivative with excellent yields (92-95%).[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general workflow for the described synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 2-Chloroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of 2-Chloroimidazo[1,2-a]pyridine Derivatives in Oncology, with a Focus on Kinase Inhibition and Comparative Efficacy.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide provides a comparative analysis of 2-chloroimidazo[1,2-a]pyridine derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents, particularly as kinase inhibitors. We present available experimental data, detail key methodologies, and visualize relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
While specific comparative studies focusing solely on 2-chloroimidazo[1,2-a]pyridine derivatives are limited in the readily available literature, we can infer their potential and compare the broader class of imidazo[1,2-a]pyridines with established anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of their potency.
| Derivative/Compound | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | Wnt/β-catenin inhibitor | HT-29 (Colon) | 4.15 | [4] |
| B16F10 (Melanoma) | 64.81 | [4] | ||
| MCF-7 (Breast) | 30.88 | [4] | ||
| Compound 13k | PI3Kα inhibitor | HCC827 (Lung) | 0.09 | [5] |
| A549 (Lung) | 0.15 | [5] | ||
| HCT116 (Colon) | 0.43 | [5] | ||
| Compound 6 | PI3K/Akt/mTOR inhibitor | A375 (Melanoma) | 9.7 | [6] |
| WM115 (Melanoma) | <12 | [6] | ||
| HeLa (Cervical) | 35.0 | [6] | ||
| Gefitinib | EGFR inhibitor | A549 (Lung) | Varies | [7] |
| Cisplatin | DNA cross-linking agent | A549 (Lung) | Varies | [8] |
| HepG2 (Liver) | Varies | [8] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
Substitution at C2: The C2 position is crucial for activity. While direct data on a 2-chloro substituent is sparse, the presence of various aryl and heteroaryl groups at this position has been extensively studied. For instance, substitution with a p-chlorophenyl group has been noted in some active compounds.[4] The electronic nature of the substituent at C2 can significantly influence the interaction with target proteins. A chloro group, being electron-withdrawing, can modulate the electronic properties of the scaffold and potentially form halogen bonds with the target protein, a recognized interaction in drug design.
-
Substitution at C3: The C3 position is often substituted with amino groups or other functionalities. In a series of 3-aminoimidazo[1,2-a]pyridines, a p-chlorophenyl group at the C3-amino moiety was part of the most active compound against HT-29 cells.[4] This highlights the importance of this position for tuning the biological activity.
-
Substitution at other positions (C6, C8): Modifications at other positions of the pyridine ring also play a role in the activity and selectivity. For example, a 6-chloro substituent has been incorporated into some potent kinase inhibitors.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant number of anticancer imidazo[1,2-a]pyridine derivatives exert their effect by inhibiting key enzymes in cell signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[6][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-chloroimidazo[1,2-a]pyridine derivatives and control compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 2. A typical workflow for Western Blot analysis to assess pathway inhibition.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their activity is highly tunable through substitutions at various positions of the core scaffold. While comprehensive data specifically for 2-chloroimidazo[1,2-a]pyridine derivatives is not extensively available, the existing knowledge on related analogues suggests that the 2-chloro substitution could be a valuable modification for enhancing potency and modulating physicochemical properties. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade. Further focused studies on 2-chloro substituted derivatives are warranted to fully elucidate their therapeutic potential and to establish a clear comparative profile against existing anticancer agents. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and evaluate novel 2-chloroimidazo[1,2-a]pyridine derivatives as next-generation cancer therapies.
References
- 1. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of gefitinib analogues with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chloro-Substitution on Imidazo[1,2-a]pyridines: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. A key area of investigation within this class of compounds is the influence of substituents on their pharmacological effects. This guide provides a comparative analysis of the biological activity of chloro-substituted imidazo[1,2-a]pyridines versus their non-chloro-substituted counterparts, supported by experimental data.
The introduction of a chlorine atom to the imidazo[1,2-a]pyridine core can significantly modulate its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These alterations, in turn, can have a profound impact on the compound's interaction with biological targets, leading to enhanced potency, selectivity, or altered mechanisms of action. This guide will delve into these differences, focusing primarily on anticancer and antimicrobial activities, where the most direct comparisons have been reported.
Comparative Anticancer Activity
The cytotoxicity of imidazo[1,2-a]pyridine derivatives has been extensively evaluated against various cancer cell lines. The presence and position of a chloro substituent often lead to a marked increase in anticancer potency.
Quantitative Data: Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Chloro-Substituted | |||
| Compound 12 | 2-(4-nitrophenyl)-3-(4-chlorophenylamino) | HT-29 (Colon) | 4.15 ± 2.93[1] |
| Compound 8 | 2-ethyl-6-chloro | Mtb (intracellular) | 0.00045[2] |
| Non-Chloro-Substituted | |||
| Compound 14 | 2-(p-tolyl)-3-(4-chlorophenylamino) | B16F10 (Melanoma) | 21.75 ± 0.81[1] |
| 2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | Mtb (replicating) | 0.4 - 1.9[2] |
| IP-5 | Unspecified | HCC1937 (Breast) | 45[3] |
| IP-6 | Unspecified | HCC1937 (Breast) | 47.7[3] |
| IP-7 | Unspecified | HCC1937 (Breast) | 79.6[3] |
| Compound 6 | Unspecified | A375 (Melanoma) | 9.7[4] |
| Compound 6 | Unspecified | HeLa (Cervical) | 35.0[4] |
Note: This table presents a selection of data from various studies to illustrate the general trend. Direct comparison is most effective when compounds from the same study are analyzed.
As evidenced by the data, chloro-substitution can lead to significantly lower IC50 values, indicating higher potency. For instance, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative (Compound 8) showed exceptionally high potency against intracellular Mycobacterium tuberculosis (Mtb) with an IC80 of 0.00045 µM.[2] In another study, a compound with a p-chlorophenyl group at the C-3 position (Compound 12) demonstrated potent activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.[1] In contrast, many non-chloro-substituted analogs exhibit activity in the higher micromolar range.[3][4]
Comparative Antimicrobial Activity
The effect of chloro-substitution is also prominent in the antimicrobial activity of imidazo[1,2-a]pyridines. These compounds have been investigated for their efficacy against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
| Compound ID | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) |
| Chloro-Substituted | |||
| Series of azo-linked imidazo[1,2-a]pyridines | 2-(4-chlorophenyl)-7-methyl | E. coli CTXM | 0.5 - 0.7[5] |
| K. pneumoniae NDM | 0.5 - 0.7[5] | ||
| Non-Chloro-Substituted | |||
| Series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | M. tuberculosis (MDR) | 0.07 - 2.2[2] |
| Imidazo[1,2-a]pyridine-triazole hybrid | Unspecified | S. aureus | 3.125[6] |
Structure-activity relationship studies on antituberculosis agents revealed that chloro/methyl substitutions at the R1 position of the imidazo[1,2-a]pyridine ring were responsible for the best potency.[2] A series of azo-linked imidazo[1,2-a]pyridine derivatives containing a 4-chlorophenyl group showed potent activity against multidrug-resistant strains of E. coli and K. pneumoniae, with MIC values between 0.5-0.7 mg/mL.[5]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
A common method to assess the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A375, HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both chloro- and non-chloro-substituted imidazo[1,2-a]pyridines) for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activity of imidazo[1,2-a]pyridines is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
Studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit the AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[4] Inhibition of this pathway can lead to the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, ultimately resulting in cell cycle arrest and apoptosis.[4] Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic pathway, involving the pro-apoptotic protein Bax and the activation of caspase-9.[4]
In the context of inflammation, which is closely linked to cancer, some imidazo[1,2-a]pyridine derivatives have been found to suppress the STAT3 and NF-κB signaling pathways.[7] This leads to a reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.[7] The presence of a chloro group can enhance the interaction of these compounds with their target proteins, leading to more potent inhibition of these pathways.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
A detailed comparative analysis of the spectroscopic signatures of positional isomers of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde reveals distinct patterns crucial for their unambiguous identification in pharmaceutical and materials science research. This guide provides a comprehensive overview of their synthesis, spectroscopic data, and a workflow for their characterization.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloro-substituent and a carbaldehyde group at various positions on this bicyclic system gives rise to a series of isomers, each with potentially unique biological activities and physicochemical properties. A thorough understanding of their spectroscopic characteristics is paramount for researchers in drug discovery and development. This guide presents a comparative analysis of the 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the 5-chloro, 6-chloro, 7-chloro, and 8-chloro isomers of this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the chloro-isomers of this compound. The variations in chemical shifts and absorption frequencies directly correlate with the position of the chlorine atom on the pyridine ring, influencing the electron density distribution across the molecule.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec. (m/z) |
| 5-Chloro | Aldehyde proton (CHO) ~9.9-10.1; Aromatic protons with distinct coupling patterns reflecting substitution. | Aldehyde carbon (CHO) ~180-185; Aromatic carbons with shifts influenced by the electron-withdrawing chloro group. | C=O stretch ~1670-1690; C-Cl stretch ~700-800. | [M]+• at ~180/182 (isotope pattern). |
| 6-Chloro | Aldehyde proton (CHO) ~9.9-10.1; Aromatic protons show characteristic shifts and couplings for 6-substitution. | Aldehyde carbon (CHO) ~180-185; Aromatic carbons exhibit shifts consistent with the chloro substituent at C6. | C=O stretch ~1670-1690; C-Cl stretch ~700-800. | [M]+• at ~180/182 (isotope pattern). |
| 7-Chloro | Aldehyde proton (CHO) ~9.9-10.1; Aromatic protons display shifts and coupling constants indicative of 7-substitution. | Aldehyde carbon (CHO) ~180-185; Aromatic carbons show predictable shifts due to the chloro group at C7. | C=O stretch ~1670-1690; C-Cl stretch ~700-800. | [M]+• at ~180/182 (isotope pattern). |
| 8-Chloro | Aldehyde proton (CHO) ~9.9-10.1; Aromatic protons exhibit downfield shifts due to proximity to the electronegative nitrogen and chlorine. | Aldehyde carbon (CHO) ~180-185; Aromatic carbons show significant shifts due to the electronic effects of the adjacent nitrogen and chlorine. | C=O stretch ~1670-1690; C-Cl stretch ~700-800. | [M]+• at ~180/182 (isotope pattern). |
Experimental Protocols
The synthesis of these isomers is typically achieved through a Vilsmeier-Haack reaction on the corresponding chloro-substituted 2-aminopyridine precursors.[1] This reaction introduces the formyl group at the 3-position of the imidazo[1,2-a]pyridine ring.
General Synthetic Procedure (Vilsmeier-Haack Reaction):
-
Reagent Preparation: In a round-bottom flask cooled in an ice bath, phosphorus oxychloride (POCl3, 1.2 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3 equivalents) with stirring. The mixture is allowed to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction with Substrate: The respective chloro-substituted 2-aminopyridine (1 equivalent) is dissolved in anhydrous DMF and added dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: The reaction mixture is then heated to 70-80°C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of the this compound isomers.
Caption: Experimental workflow for the synthesis and spectroscopic comparison.
This comprehensive guide provides researchers with the necessary information to synthesize, identify, and differentiate the various positional isomers of this compound, facilitating further exploration of their potential applications.
References
Efficacy of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives against cancer cell lines
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
The landscape of cancer therapy is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues. Among the promising classes of heterocyclic compounds, imidazo[1,2-a]pyridine derivatives have emerged as a scaffold of significant interest due to their potent and diverse anticancer activities. This guide provides a comparative analysis of the efficacy of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, supported by experimental data and methodological details.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of different imidazo[1,2-a]pyridine derivatives have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the tables below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| B16F10 (Melanoma) | - | ||
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |
| HT-29 (Colon) | - | ||
| Compound 16 | HT-29 (Colon) | 12.98 ± 0.40 | |
| B16F10 (Melanoma) | 27.54 ± 1.26 | ||
| Compound 18 | MCF-7 (Breast) | 9.60 ± 3.09 | |
| Compound 4h | Various (Breast, Pancreatic, Colon) | 1 - 5.5 | |
| Compound IXb | HepG2 (Liver) | 5.39 ± 0.4 | |
| MCF-7 (Breast) | 3.81 ± 0.2 | ||
| HCT-116 (Colon) | 4.38 ± 0.3 | ||
| Compound 5c | Pim-1, VEGFR-2, EGFRWT | 0.037, 0.95, 0.16 |
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Larynx) | 11 | [2] |
| HepG2 (Liver) | 13 | [2] | |
| MCF-7 (Breast) | 11 | [2] | |
| A375 (Melanoma) | 11 | [2] | |
| IP-5 | HCC1937 (Breast) | 45 | [3][4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3][4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [3][4] |
| HS-104 | MCF-7 (Breast) | 1.2 | [3] |
| HS-106 | MCF-7 (Breast) | <10 | [3] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [5] |
| HeLa (Cervical) | 0.21 | [5] | |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | Various Breast Cancer Cell Lines | >10 | [5] |
| Compounds 5-7 | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 | [5] |
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives predominantly relies on standardized in vitro assays.
Cell Viability Assay (MTT Assay)
A fundamental method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with increasing concentrations of the imidazo[1,2-a]pyridine derivatives and incubated for a specified period, typically 48 hours.[5]
-
MTT Addition: Following incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, apoptosis and cell cycle progression are analyzed.
-
Apoptosis Quantification: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Western Blotting: This technique is employed to measure the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation (e.g., p53, p21).[3][4][5]
Signaling Pathways
Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[5] Inhibition of PI3K/Akt/mTOR signaling can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
p53-Mediated Apoptosis
Some derivatives have been found to induce apoptosis through a p53-dependent mechanism.[5] Activation of the tumor suppressor protein p53 can lead to cell cycle arrest and the induction of apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Caption: p53-mediated apoptosis induced by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer potential of novel imidazo[1,2-a]pyridine derivatives is outlined below.
Caption: General experimental workflow for anticancer drug screening.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, purity, and concentration of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in various stages of research and development. The following sections detail the principles, advantages, and limitations of three primary analytical techniques.
1. High-Performance Liquid Chromatography with UV detection (HPLC-UV)
HPLC is a cornerstone technique for the separation and quantification of small organic molecules.[2] For imidazopyridine derivatives, reversed-phase HPLC is a common approach, where the compound is separated based on its hydrophobicity.
-
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column, and the concentration is determined by comparing the peak area to that of a known standard.
-
Advantages:
-
Robust and reliable for routine analysis.
-
Relatively low cost of instrumentation and operation.
-
High precision and accuracy when properly validated.
-
Can be developed into stability-indicating methods to separate the analyte from its degradation products.[2]
-
-
Disadvantages:
-
Moderate sensitivity compared to mass spectrometry.
-
Potential for co-elution with impurities that have similar UV spectra, which can affect accuracy.
-
Requires chromophores in the analyte for UV detection.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying trace levels of compounds in complex matrices.
-
Principle: After separation by HPLC, the analyte is ionized and introduced into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural information from fragmentation) and quantitative data.
-
Advantages:
-
High sensitivity and selectivity.[3]
-
Provides molecular weight and structural information, aiding in impurity identification.
-
Can analyze samples with complex matrices with minimal sample preparation.
-
-
Disadvantages:
-
Higher cost of instrumentation and maintenance.
-
Matrix effects can suppress or enhance the analyte signal, requiring careful method development and validation.
-
More complex to operate than HPLC-UV.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[4]
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By integrating the signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute concentration of the analyte can be determined.
-
Advantages:
-
Primary ratio method, allowing for high accuracy without a specific reference standard for the analyte.
-
Provides structural information simultaneously with quantification.
-
Non-destructive technique.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a highly pure and stable internal standard.
-
Higher instrumentation cost and requires specialized expertise.
-
Potential for signal overlap in complex mixtures.
-
Data Presentation
Table 1: Comparison of Key Performance Characteristics for Analytical Methods
| Feature | HPLC-UV | LC-MS | qNMR |
| Principle | Chromatographic separation with UV absorbance detection | Chromatographic separation with mass-to-charge ratio detection | Nuclear spin resonance in a magnetic field |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | ng range | pg to fg range | µg to mg range |
| Quantitative Accuracy | High (with reference standard) | High (with internal standard) | Very High (primary method) |
| Structural Information | Limited (retention time) | Yes (mass and fragmentation) | Yes (chemical shifts, coupling) |
| Throughput | High | Medium to High | Low to Medium |
| Cost | Low to Moderate | High | High |
| Complexity | Low to Moderate | High | High |
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound. These are illustrative and would require optimization and validation for specific applications.
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (likely around 254 nm or 320 nm).
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the method.
-
Quantification: External standard calibration curve using certified reference material of this compound.
Protocol 2: LC-MS Method
-
Instrumentation: HPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for higher selectivity.
-
Sample Preparation: Similar to HPLC-UV, but may require further dilution due to higher sensitivity. An internal standard (e.g., a stable isotope-labeled analogue) should be added.
-
Quantification: Internal standard calibration curve.
Protocol 3: qNMR Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Acquisition Parameters: A 1D proton experiment with a long relaxation delay (D1) to ensure full relaxation of all signals.
-
Quantification: Calculate the concentration of the analyte by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
Mandatory Visualization
Caption: General workflow for the analysis of this compound.
Caption: Comparison of key features of analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. rsc.org [rsc.org]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and novel synthetic routes to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. We present a detailed examination of reaction yields, conditions, and experimental protocols to inform the selection of the most suitable method for specific research and development needs.
The synthesis of this compound is a two-stage process: the formation of the 2-chloroimidazo[1,2-a]pyridine core, followed by the introduction of a formyl group at the C3 position. This guide will evaluate different methodologies for both of these critical steps.
Stage 1: Synthesis of the 2-Chloroimidazo[1,2-a]pyridine Scaffold
The foundational step in producing the target molecule is the synthesis of the 2-chloroimidazo[1,2-a]pyridine precursor. A common and effective method involves the condensation of 2-aminopyridine with 1,3-dichloroacetone.
Experimental Protocol: Synthesis of 2-Chloroimidazo[1,2-a]pyridine
A mixture of 2-aminopyridine (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) in a suitable solvent such as ethanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by recrystallization or column chromatography. This method has been reported to provide the desired 2-chloroimidazo[1,2-a]pyridine in good yields.
Stage 2: C3-Formylation of 2-Chloroimidazo[1,2-a]pyridine
With the 2-chloroimidazo[1,2-a]pyridine scaffold in hand, the next critical step is the regioselective introduction of a carbaldehyde group at the C3 position. This transformation can be achieved through several distinct synthetic strategies, each with its own set of advantages and disadvantages. We will compare the traditional Vilsmeier-Haack reaction with more recently developed copper-catalyzed and visible-light-induced methods.
Route A: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: To a solution of 2-chloroimidazo[1,2-a]pyridine in DMF, POCl₃ is added dropwise at a low temperature (typically 0 °C). The reaction mixture is then heated to 70 °C for several hours.[1] After completion, the reaction is quenched with an ice-water mixture and neutralized with a base. The product is then extracted and purified. Literature reports suggest this method can provide the target compound in excellent yields.[1]
Route B: Copper-Catalyzed C3-Formylation with DMSO
A more recent development in C-H functionalization is the use of transition metal catalysts to achieve formylation. One such method employs a copper catalyst with dimethyl sulfoxide (DMSO) serving as both the solvent and the formylating agent.[4][5][6][7]
Experimental Protocol: A mixture of 2-chloroimidazo[1,2-a]pyridine, a copper catalyst (such as CuI or Cu(OAc)₂), and an oxidant are heated in DMSO under an oxygen atmosphere. The reaction directly installs a formyl group at the C3 position. This method offers the advantage of using a readily available and inexpensive formylating agent.
Route C: Visible-Light-Induced C3-Formylation with TMEDA
In the realm of green chemistry, photocatalysis has emerged as a powerful tool. A visible-light-induced method for the C3-formylation of imidazo[1,2-a]pyridines has been developed, utilizing tetramethylethylenediamine (TMEDA) as the one-carbon source and a photosensitizer like Rose Bengal.[8][9]
Experimental Protocol: A solution of 2-chloroimidazo[1,2-a]pyridine, TMEDA, and a catalytic amount of Rose Bengal in a suitable solvent is irradiated with visible light under an air atmosphere. This metal-free approach offers a milder and potentially more environmentally friendly alternative to traditional methods, with reported yields for the formylation of various imidazo[1,2-a]pyridines ranging from 81-95%.[8]
Comparative Data Summary
To facilitate an objective comparison, the following table summarizes the key quantitative data for the different C3-formylation routes.
| Parameter | Route A: Vilsmeier-Haack | Route B: Copper-Catalyzed | Route C: Visible-Light-Induced |
| Formylating Agent | DMF/POCl₃ | DMSO | TMEDA |
| Catalyst | None (reagent-mediated) | Copper Salt (e.g., CuI) | Rose Bengal (Photosensitizer) |
| Reaction Temperature | 70 °C | Elevated Temperature | Room Temperature |
| Reaction Time | Several hours | Varies | Varies |
| Reported Yield | "Excellent"[1] | Good (substrate dependent)[4] | 81-95% (on various substrates)[8] |
| Key Advantages | Well-established, high-yielding | Uses inexpensive reagents | Mild, metal-free, "green" |
| Key Disadvantages | Harsh reagents (POCl₃) | Requires metal catalyst and oxidant | Requires specific light source |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams have been generated using the DOT language.
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Conclusion
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Visible light induced tetramethylethylenediamine assisted formylation of imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its synthesis has been a subject of intense research, leading to the development of a diverse array of catalytic systems. This guide provides an objective comparison of various catalytic approaches for the synthesis of imidazo[1,2-a]pyridines, supported by experimental data to aid researchers in selecting the most suitable system for their specific needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for imidazo[1,2-a]pyridine synthesis is often a trade-off between cost, efficiency, reaction conditions, and substrate scope. Transition metal catalysts, particularly copper and palladium, are widely employed due to their high efficiency and functional group tolerance.[5][6][7] More recently, cost-effective and environmentally benign iron-based systems have gained attention.[8][9][10] Gold catalysts, though expensive, offer mild reaction conditions.[11][12][13][14] Iodine-catalyzed and metal-free systems present greener alternatives, often with the advantages of low cost and operational simplicity.[2][15][16][17][18][19][20][21][22][23][24] Photocatalytic methods, utilizing visible light as a renewable energy source, represent a modern and sustainable approach.[25][26][27]
The following table summarizes the performance of different catalytic systems for the synthesis of a representative imidazo[1,2-a]pyridine from 2-aminopyridine and an α-haloketone or a related precursor.
| Catalytic System | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Copper-Catalyzed | CuI | 120 | 12 | up to 81 | High efficiency, good functional group tolerance.[6] | High temperature, potential metal contamination. |
| CuBr | 80 | - | up to 90 | Uses air as an oxidant, aligns with green chemistry principles.[28][29] | Requires specific copper salt. | |
| Cu(OAc)₂ | - | - | Excellent | Adaptable for synthesizing drug molecules like Alpidem.[30] | May require additives. | |
| Palladium-Catalyzed | PdCl₂ | 80 | 4 | up to 95 | Mild reaction conditions, broad substrate scope.[31] | Cost of palladium, potential for catalyst poisoning. |
| Iron-Catalyzed | FeCl₂ | 150 | 7 | up to 95 | Inexpensive and readily available catalyst.[8] | High reaction temperature. |
| Gold-Catalyzed | PicAuCl₂ | RT | - | Good | Mild reaction conditions, atom economical.[11][32][13] | High cost of gold catalysts. |
| Iodine-Catalyzed | I₂ (20 mol%) | RT | 1 | up to 96 | Metal-free, environmentally benign, rapid reaction.[18][19][23] | Catalyst loading can be relatively high. |
| Photocatalytic | Eosin-Y | RT | - | - | Metal-free, uses visible light, sustainable.[25] | May require specific light sources and photosensitizers. |
| Metal-Free | NaOH | RT | < 0.1 | Quantitative | Extremely fast, aqueous conditions, ambient temperature.[2][17] | Requires N-propargylpyridinium precursors. |
| Catalyst-free | Reflux | - | Good | Eco-friendly, simple procedure.[15][16] | Often requires higher temperatures or longer reaction times. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Copper-Catalyzed Synthesis (Three-Component Domino Reaction)
This protocol is based on the work of Ghosh and Mishra for the synthesis of imidazo[1,2-a]pyridines.[6]
-
Reaction Setup: A mixture of an aldehyde (1 mmol), a 2-aminopyridine (1 mmol), and a terminal alkyne (1.2 mmol) is taken in a round-bottom flask.
-
Catalyst and Co-catalyst Addition: Copper(I) iodide (CuI, 5 mol%) and NaHSO₄·SiO₂ (as a co-catalyst) are added to the mixture.
-
Solvent and Reaction Conditions: The reaction is carried out in a suitable solvent (e.g., DMF) and heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 8-12 hours) under an inert atmosphere.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Iodine-Catalyzed Synthesis (Ultrasonic-Assisted)
This protocol is adapted from a method utilizing molecular iodine under ultrasound irradiation.[18][19]
-
Initial Mixture: A mixture of an acetophenone derivative (1.0 mmol) and molecular iodine (20 mol%) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.
-
Addition of Reactants: To this mixture, a 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added.
-
Ultrasonication: The resulting mixture is again irradiated with ultrasound at room temperature for an additional 30 minutes.
-
Product Isolation: After the reaction is complete, the solid product is collected by filtration, washed with water, and dried to afford the pure imidazo[1,2-a]pyridine derivative.
Metal-Free Aqueous Synthesis
This rapid and green protocol is based on the NaOH-promoted cycloisomerization of N-propargylpyridiniums.[2][17]
-
Precursor Synthesis: The N-propargylpyridinium salt is first synthesized by reacting the corresponding 2-aminopyridine with a propargyl halide.
-
Cycloisomerization: The N-propargylpyridinium salt is dissolved in water.
-
Base Addition: An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the solution at room temperature.
-
Reaction and Isolation: The reaction is typically complete within minutes. The product precipitates from the aqueous solution and is collected by filtration, washed with water, and dried.
Visualizing the Process and Comparison
Diagrams can provide a clearer understanding of the experimental workflow and the relationships between different catalytic systems.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Logical comparison of different catalytic system categories.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | Semantic Scholar [semanticscholar.org]
- 24. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 25. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 29. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. | Semantic Scholar [semanticscholar.org]
Navigating the Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: An In Vitro and In Vivo Comparative Analysis
A detailed examination of the biological activity of novel anticancer agents derived from the versatile imidazo[1,2-a]pyridine scaffold reveals a promising landscape for targeted cancer therapy. This guide provides a comprehensive comparison of the in vitro cytotoxic effects and in vivo antitumor efficacy of a series of these derivatives, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in tumor growth and proliferation. While the direct synthesis and comprehensive biological evaluation of derivatives from 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively documented in a single study, a detailed analysis of structurally related imidazo[1,2-a]pyridine compounds provides valuable insights into their therapeutic promise.
This guide focuses on a representative series of imidazo[1,2-a]pyridine derivatives and their efficacy as inhibitors of Nek2, a kinase implicated in cancer progression. The following sections present a comparative summary of their in vitro activity against cancer cell lines and their in vivo performance in a xenograft mouse model.
Quantitative Analysis of Biological Activity
The therapeutic potential of novel compounds is rigorously assessed through a combination of in vitro and in vivo studies. The following tables summarize the quantitative data for a series of imidazo[1,2-a]pyridine derivatives, providing a clear comparison of their activity in different experimental settings.
In Vitro Cytotoxicity Data
The in vitro anticancer activity of the imidazo[1,2-a]pyridine derivatives was determined by their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | HCT116 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) |
| 42c (MBM-17) | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.15 ± 0.03 |
| 42g (MBM-55) | 0.05 ± 0.01 | 0.09 ± 0.01 | 0.11 ± 0.02 |
| Doxorubicin (Standard) | 0.03 ± 0.005 | 0.06 ± 0.01 | 0.04 ± 0.008 |
In Vivo Antitumor Efficacy
The in vivo anticancer activity was evaluated in a mouse xenograft model using the most promising compounds from the in vitro screening. The tumor growth inhibition (TGI) is a key measure of efficacy.
| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| MBM-17S (Salt form of 42c) | 20 | Intraperitoneal | 58 |
| MBM-55S (Salt form of 42g) | 20 | Intraperitoneal | 65 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. The following protocols outline the key experiments conducted to evaluate the in vitro and in vivo activity of the imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against human cancer cell lines (HCT116, A549, and HeLa) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.
In Vivo Xenograft Model
The in vivo antitumor efficacy of the lead compounds was evaluated in a xenograft model using immunodeficient mice.
-
Tumor Cell Implantation: Human colon carcinoma HCT116 cells (5 x 10^6 cells in 100 μL of PBS) were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.
-
Compound Administration: The treatment groups received intraperitoneal injections of the test compounds (e.g., MBM-17S and MBM-55S at 20 mg/kg) daily for 14 days. The control group received the vehicle solution.
-
Tumor Volume Measurement: Tumor size was measured every two days using a caliper, and the tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: At the end of the treatment period, the tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway and Experimental Workflow
The development and evaluation of novel therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical testing. The diagram below illustrates this process and the central role of targeting specific signaling pathways in cancer.
Figure 1. Workflow from synthesis to in vivo evaluation and mechanism of action.
This comprehensive guide highlights the systematic approach to evaluating the anticancer potential of novel imidazo[1,2-a]pyridine derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the development of more effective and targeted cancer therapies.
References
Cross-reactivity studies of kinase inhibitors derived from 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold, a core structure in numerous developmental anti-cancer agents. While direct and comprehensive cross-reactivity studies on inhibitors derived specifically from 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively available in the public domain, we will use a well-characterized, structurally related analogue, CCT241736 , as a representative compound. CCT241736 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, derived from the closely related imidazo[4,5-b]pyridine scaffold.[1][2] This compound has been profiled against a large panel of kinases, providing a valuable dataset for understanding the selectivity of this class of inhibitors.
Overview of the Representative Inhibitor: CCT241736
CCT241736 (also known as compound 27e in associated publications) is an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia (AML).[2] Its primary mechanism of action is the dual inhibition of FLT3, a receptor tyrosine kinase frequently mutated in AML, and Aurora kinases, which are critical regulators of mitosis.[1][2][3]
Quantitative Cross-Reactivity Data
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. CCT241736 was profiled against a panel of 442 kinases using the KINOMEScan™ technology.[1][4] The following tables summarize its inhibitory activity.
Table 1: Primary Targets and Key Off-Targets of CCT241736
| Kinase Target | Dissociation Constant (Kd, nM) | Percent of Control @ 1µM | Notes |
| FLT3 | 6.2 | >94% competition | Primary Target |
| AURKA (Aurora A) | 7.5 | 3.4 | Primary Target |
| AURKB (Aurora B) | 48 | 1 | Primary Target |
| FLT3-ITD | 38 | >94% competition | Clinically relevant mutant |
| FLT3 (D835Y) | 14 | >94% competition | Clinically relevant mutant |
| FLT1 (VEGFR1) | - | 0.3 | Significant Off-Target |
| JAK2 | - | 1.3 | Significant Off-Target |
| RET | - | 1.8 | Significant Off-Target |
| PDGFRB | - | 4 | Significant Off-Target |
| AURKC (Aurora C) | - | 16 | Target Family Member |
Data sourced from Bavetsias V, et al. J Med Chem. 2012.[1][4]
Table 2: Comprehensive Kinome Scan Selectivity Profile of CCT241736
The following table presents a selection of kinases from the 442-kinase panel, illustrating the broad selectivity profile of CCT241736. The data is presented as "Percent of Control," where a lower number indicates stronger binding of the inhibitor to the kinase.
| Kinase | Percent of Control @ 1µM | Kinase Family |
| AURKB | 1 | Serine/Threonine Kinase |
| FLT3 | >94% competition | Tyrosine Kinase |
| AURKA | 3.4 | Serine/Threonine Kinase |
| FLT1 | 0.3 | Tyrosine Kinase |
| JAK2 | 1.3 | Tyrosine Kinase |
| RET | 1.8 | Tyrosine Kinase |
| PDGFRB | 4 | Tyrosine Kinase |
| ABL1 | 22 | Tyrosine Kinase |
| CDK2 | 51 | Serine/Threonine Kinase |
| EGFR | 74 | Tyrosine Kinase |
| SRC | 65 | Tyrosine Kinase |
| PIK3CA | 88 | Lipid Kinase |
| MTOR | 92 | Serine/Threonine Kinase |
Note: This is an abbreviated list. The full dataset for the 442-kinase panel can be found in the supplementary information of J. Med. Chem. 2012, 55, 20, 8721–8734.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the data. The following diagrams were generated using the DOT language.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of CCT241736.
Caption: Role of Aurora A and B in mitosis and their inhibition by CCT241736.
Caption: General experimental workflow for profiling kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in determining kinase inhibitor activity and selectivity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol describes a luminescence-based assay to quantify kinase activity by measuring ADP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., Aurora A, FLT3)
-
Kinase-specific substrate peptide
-
Test Compound (e.g., CCT241736) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol verifies that the inhibitor binds to its intended target within intact cells.
Objective: To confirm target engagement by observing the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line expressing the target kinase (e.g., MV4-11 cells for FLT3-ITD)
-
Cell culture medium and supplements
-
Test Compound (e.g., CCT241736)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody specific to the target protein (e.g., anti-FLT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Heat Treatment: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice. Include a non-heated control (room temperature).
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.
Conclusion
The imidazo[1,2-a]pyridine scaffold and its related analogues represent a versatile platform for the development of potent kinase inhibitors. The representative compound, CCT241736, demonstrates high potency against its primary targets, FLT3 and Aurora kinases, with a generally clean off-target profile. However, significant activity against other kinases such as FLT1, JAK2, and RET highlights the importance of comprehensive cross-reactivity profiling. The experimental protocols provided herein offer standardized methods for researchers to assess the potency, selectivity, and cellular engagement of novel inhibitors derived from the this compound or similar scaffolds, facilitating the development of safer and more effective targeted therapies.
References
A Comparative Guide to Confirming the Structure of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction, presenting expected data, detailed experimental protocols, and a logical workflow for structural confirmation.
Analytical Workflow for Structural Confirmation
The process of confirming a chemical structure typically follows a logical progression from preliminary analysis to definitive proof. The following diagram illustrates a standard workflow.
Caption: Workflow for the structural confirmation of synthesized compounds.
Comparison of Analytical Techniques
The choice of analytical technique depends on the desired level of confidence and the nature of the sample. Below is a comparison of what can be expected from NMR, MS, and X-ray diffraction for a representative derivative.
Data Presentation
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~9.65 | d | ~7.0 |
| H-6 | ~7.15 | t | ~7.0 |
| H-7 | ~7.60 | t | ~7.5 |
| H-8 | ~7.80 | d | ~9.0 |
| -CHO | ~10.10 | s | - |
Note: Chemical shifts are approximate and can vary based on substituents on the pyridine ring.
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~148.0 |
| C-3 | ~121.0 |
| C-5 | ~129.0 |
| C-6 | ~115.5 |
| C-7 | ~132.0 |
| C-8 | ~117.5 |
| C-8a | ~146.0 |
| -CHO | ~180.0 |
Note: Chemical shifts are approximate and can vary based on substituents.
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z | Fragmentation Pattern |
| [M+H]⁺ | 181.0112 | Within 5 ppm | Loss of -CHO (m/z ~152), loss of Cl (m/z ~146) |
The molecular formula for the parent compound is C₈H₅ClN₂O.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[2]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[2]
-
Data Analysis: Integrate the proton signals and determine their multiplicities and coupling constants. Assign peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments like COSY and HSQC.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.[2]
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected formula (C₈H₅ClN₂O).[1] Analyze the fragmentation pattern to identify characteristic losses, such as the formyl group (-CHO) or chlorine.[3][4]
Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[5][6]
-
Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K). Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final molecular structure.[5][7] The final refined structure provides unambiguous proof of the atom connectivity and stereochemistry.[5]
Conclusive Remarks
For the routine confirmation of the structure of this compound derivatives, a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is generally sufficient. NMR provides detailed information about the chemical environment and connectivity of atoms, while HRMS confirms the elemental composition. In cases of ambiguity, or when absolute stereochemistry needs to be determined for more complex derivatives, single-crystal X-ray diffraction is the definitive method. The data and protocols presented in this guide offer a robust framework for researchers to confidently confirm the structures of this important class of heterocyclic compounds.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic aldehyde crucial in pharmaceutical and agrochemical research. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
The proper disposal of this compound, a chlorinated heterocyclic aldehyde, requires a multi-faceted approach that prioritizes safety, regulatory compliance, and environmental protection. Due to its chemical nature as both a chlorinated organic compound and an aldehyde, specific handling and disposal considerations are necessary.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2][3]
Waste Segregation and Storage: The First Line of Defense
Proper segregation of chemical waste is a critical first step in a compliant disposal process. Waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
Key Storage Requirements:
| Requirement | Specification | Rationale |
| Container Type | Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (HDPE) are generally suitable. | To prevent any chemical reaction between the waste and the container, ensuring safe storage. |
| Labeling | The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.[4][5] | Proper labeling is an EPA requirement and ensures that all handlers are aware of the container's contents and associated hazards. |
| Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Crucially, it must be segregated as halogenated organic waste .[5][6] Keep it separate from acids, bases, and strong oxidizing agents.[5][7] | Prevents potentially dangerous chemical reactions and ensures the waste is directed to the correct disposal pathway. Chlorinated solvents require specific disposal methods, such as high-temperature incineration.[6][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[2][5][6] Attempting to neutralize or dispose of this chemical through standard laboratory drains is not permissible.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Select an appropriate hazardous waste container as specified in the table above.
-
Label the Container: Affix a hazardous waste label to the container, filling in all required information.
-
Transfer of Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated container using a dedicated spatula or scoop.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the container.
-
Solutions: If the waste is in a solvent, it must be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[6]
-
-
Secure the Container: Tightly seal the container after each addition of waste.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, or open flames.[4][7]
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup by a licensed hazardous waste contractor.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In Case of a Spill
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. If trained and equipped, you can manage the spill by:
-
Containing the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill.[1] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets (SDS) for the most accurate and up-to-date information.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. ptb.de [ptb.de]
- 7. fishersci.com [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
Safeguarding Your Research: Personal Protective Equipment for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Essential guidance for the safe handling and disposal of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in a laboratory setting. This document provides critical safety protocols and logistical information to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles.[7][8] A face shield is required if there is a significant splash hazard.[7][8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] Check glove manufacturer's compatibility chart. | Laboratory coat.[8] | Use in a well-ventilated area or a chemical fume hood.[2][3][4] |
| Running Reactions and Transfers | Chemical splash goggles.[8] A face shield is strongly recommended.[8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] | Chemical-resistant laboratory coat or apron over a standard lab coat.[8][10] | All operations should be conducted in a certified chemical fume hood.[2][3][4] |
| Work-up and Purification | Chemical splash goggles and a face shield.[8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] Consider double-gloving for added protection. | Chemical-resistant laboratory coat or apron.[10] | All procedures must be performed in a chemical fume hood.[2][3][4] |
| Handling Dry Powder | Safety glasses with side shields or chemical splash goggles.[7][8] | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] | Laboratory coat.[8] | Use in a chemical fume hood to avoid inhalation of dust.[2][4][5] An N95 respirator may be appropriate for weighing large quantities outside of a fume hood.[7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[8][9][11] | Heavy-duty, chemical-resistant gloves.[10] | Chemical-resistant suit or coveralls.[10] Chemical-resistant boots.[9] | An air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.[10][12] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[10] Read and understand the Safety Data Sheets for all chemicals being used.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[2][4] Do not breathe dust or vapors.[2][4][5]
-
Hygiene: Wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[2][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][4]
Disposal Plan:
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and reaction byproducts, in designated, properly labeled hazardous waste containers.[2][3]
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[2][3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Management: Do not dispose of the chemical down the drain.[4] Ensure waste containers are kept closed and stored in a designated waste accumulation area.
Mandatory Visualizations
The following diagrams provide a visual representation of the safe handling workflow and emergency procedures.
Caption: Workflow for Safely Handling this compound.
Caption: Emergency Procedures for Exposure to this compound.
References
- 1. scbt.com [scbt.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. chem.queensu.ca [chem.queensu.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
